Cinoxacin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)/i1D3,2D2 |
InChI Key |
VDUWPHTZYNWKRN-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
characterization of Cinoxacin-d5 isotopic purity
An In-depth Technical Guide to the Characterization of Cinoxacin-d5 Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the isotopic purity of this compound, a deuterium-labeled internal standard essential for quantitative bioanalytical studies. Ensuring the isotopic purity of such standards is critical for the accuracy and reliability of pharmacokinetic and metabolic research.[1] This document outlines the primary analytical techniques, detailed experimental protocols, and data interpretation strategies for assessing the isotopic enrichment of this compound.
Introduction to this compound
Cinoxacin is a synthetic quinolone-class antimicrobial agent that functions by inhibiting bacterial DNA gyrase, an enzyme crucial for cell division.[2][3] Its deuterium-labeled counterpart, this compound (C₁₂H₅D₅N₂O₅), serves as a vital internal standard in mass spectrometry-based assays.[4] The five deuterium atoms are typically located on the ethyl group, providing a distinct mass shift from the unlabeled analyte while maintaining similar physicochemical properties.
The precise determination of isotopic purity—the percentage of the deuterated compound that contains the specified number of deuterium atoms—is fundamental. It ensures accurate quantification in complex biological matrices by allowing clear differentiation between the endogenous or unlabeled compound and the labeled internal standard.[1]
Synthesis of this compound
The synthesis of this compound follows the general pathway of its unlabeled analogue, with the key difference being the introduction of a deuterated precursor. The most common strategy involves the alkylation of a cinnoline intermediate with a deuterated ethylating agent, such as ethyl-d5 iodide.
Caption: Hypothesized synthesis pathway for this compound.[5]
Methodologies for Isotopic Purity Determination
The two primary analytical techniques for characterizing the isotopic purity of deuterium-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the most common and powerful technique for determining isotopic enrichment.[6] It distinguishes between different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). Advances in time-of-flight (TOF) and Orbitrap mass analyzers provide the necessary resolution to separate the signals from this compound and its less-deuterated variants (d0 to d4).[6]
The general workflow involves acquiring a high-resolution mass spectrum of the sample and analyzing the distribution of isotopic peaks in the molecular ion cluster. The relative intensity of each peak corresponds to the relative abundance of that isotopologue.
Caption: Experimental workflow for isotopic purity determination by HRMS.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy offers a complementary approach to MS. While ¹H NMR can be used to determine the degree of deuteration by observing the reduction in signal intensity at specific proton positions, ²H (Deuterium) NMR can directly detect the deuterium nuclei. Quantitative NMR (qNMR) is a highly accurate method as the signal area is directly proportional to the number of nuclei.[7] For qNMR, careful setup of experimental parameters, such as ensuring complete T1 relaxation, is critical for accurate quantification.[7]
Experimental Protocols
Protocol 1: Isotopic Purity by HRMS
This protocol describes a general method for determining the isotopic purity of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.
-
Perform serial dilutions to prepare a working solution of 1 µg/mL.
-
-
LC-HRMS System and Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure elution and separation from any potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Q-TOF or Orbitrap-based mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Full Scan MS.
-
Mass Range: m/z 100-500.
-
Resolution: >35,000 FWHM.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of Cinoxacin.
-
Identify the monoisotopic mass for the unlabeled ([M+H]⁺) and fully deuterated ([M+H]⁺) compound.
-
Measure the intensity of the ion signals for each isotopologue (d0, d1, d2, d3, d4, d5).
-
Correct the observed intensities for the natural isotopic abundance of C, N, and O.[6]
-
Calculate the isotopic purity using the corrected intensity of the d5 peak relative to the sum of intensities of all isotopologues.
-
Protocol 2: Isotopic Purity by qNMR
This protocol outlines the use of ¹H qNMR to assess deuterium incorporation.
-
Standard and Reference Preparation:
-
Accurately weigh ~5 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and vortex to dissolve completely.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: ¹H Quantitative NMR.
-
Pulse Sequence: Standard zg30 or similar.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (NS): 16 or higher for good signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the non-deuterated part of the this compound molecule (e.g., aromatic protons).
-
Integrate the residual proton signals corresponding to the ethyl group.
-
Integrate a signal from the internal standard.
-
Calculate the percentage of deuterium incorporation by comparing the integral of the residual proton signals on the ethyl group to the integral of a signal from the non-labeled portion of the molecule.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Representative Mass Spectrometry Data for this compound
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Relative Intensity (%) | Corrected Isotopic Distribution (%) |
| d0 (Unlabeled) | 263.0611 | 263.0610 | 0.1 | 0.1 |
| d1 | 264.0674 | 264.0673 | 0.2 | 0.2 |
| d2 | 265.0737 | 265.0736 | 0.3 | 0.3 |
| d3 | 266.0799 | 266.0798 | 0.5 | 0.5 |
| d4 | 267.0862 | 267.0861 | 2.0 | 2.0 |
| d5 | 268.0925 | 268.0924 | 100.0 | 96.9 |
| Isotopic Purity | ≥99% (d5) |
Note: Data are representative and for illustrative purposes. The corrected isotopic distribution accounts for the contribution of natural ¹³C isotopes.
Table 2: Representative ¹H qNMR Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Expected Integration (No D) | Observed Integration | Deuterium Incorporation (%) |
| Aromatic CH | 7.5 - 8.5 | 2H | 2.00 | N/A |
| Methylene O-CH₂-O | 6.20 | 2H | 2.00 | N/A |
| Ethyl -CH₂- | 4.60 | 2H | 0.02 | 99.0 |
| Ethyl -CH₃ | 1.50 | 3H | 0.03 | 99.0 |
Note: Data are representative. Deuterium incorporation is calculated as (1 - [Observed Integration / Expected Integration]) x 100%.
Conclusion
The is a critical quality control step in the manufacturing of this analytical standard. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust and comprehensive assessment of isotopic enrichment and distribution. The detailed protocols and data interpretation frameworks presented in this guide offer a foundation for researchers and drug development professionals to ensure the quality and reliability of their quantitative analytical methods.
References
- 1. item-en.bepurecrm.com [item-en.bepurecrm.com]
- 2. Cinoxacin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CINOXACIN synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Cinoxacin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin. The inclusion of deuterium isotopes in drug molecules is a common strategy in pharmaceutical research to investigate metabolic pathways, enhance pharmacokinetic profiles, or serve as internal standards in analytical studies. Understanding the fundamental physicochemical characteristics of this compound is therefore crucial for its application in research and development.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Data for the non-deuterated parent compound, Cinoxacin, is included for comparative purposes, as the properties are expected to be very similar.
| Identifier | This compound | Cinoxacin |
| Molecular Formula | C₁₂D₅H₅N₂O₅ | C₁₂H₁₀N₂O₅ |
| Molecular Weight | 267.25 g/mol | 262.22 g/mol |
| CAS Number | 2732985-25-8[1] | 28657-80-9 |
| Property | Value (for Cinoxacin) | Anticipated Value (for this compound) |
| Melting Point | 261-262 °C[2] | Expected to be very similar to Cinoxacin |
| pKa | 4.7 (acidic)[2] | Expected to be very similar to Cinoxacin |
| Solubility (Water) | 36.7 µg/mL (at pH 7.4)[2] | Expected to be very similar to Cinoxacin |
| LogP | 1.5[2] | Expected to be very similar to Cinoxacin |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Cinoxacin, and by extension this compound, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, Cinoxacin prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are standard protocols adaptable for quinolone antibiotics.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method, a reliable and widely used technique.
-
Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]
Experimental and Analytical Workflow
A typical workflow for the synthesis, purification, and analysis of this compound is depicted below. This process ensures the identity, purity, and correct isotopic labeling of the final compound.
Synthesis of this compound
The synthesis of this compound would follow a similar pathway to that of Cinoxacin, with the key difference being the use of a deuterated starting material. A plausible synthetic route would involve the use of deuterated ethyl iodide (iodoethane-d5) to introduce the ethyl-d5 group.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cinoxacin-d5: A Technical Guide to its Analysis and Certification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the parameters found on a Certificate of Analysis (CoA) for the deuterated analytical standard, Cinoxacin-d5. It details the experimental protocols for the key analytical techniques used to ensure the identity, purity, and quality of this stable isotope-labeled compound, which is crucial for pharmacokinetic and metabolism studies.
Core Analytical Parameters
The quality and reliability of a deuterated standard like this compound are defined by a series of analytical tests. The results of these tests are summarized on the Certificate of Analysis. Below are tables outlining the typical quantitative data presented.
Identity and Purity
| Parameter | Specification | Method |
| Chemical Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |
| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
Physicochemical Properties
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₂H₅D₅N₂O₅ | --- |
| Molecular Weight | 267.25 g/mol | --- |
| Melting Point | 261-262 °C (for non-deuterated) | Melting Point Apparatus |
| Solubility | Soluble in DMSO | Solubility Test |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results presented in a Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity
Purpose: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic purity).
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Method:
-
Ionization Mode: Positive or negative ion mode, depending on the compound's properties.
-
Scan Range: A mass range appropriate to detect the molecular ion of this compound and its isotopologues.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to determine the percentage of molecules that contain the desired number of deuterium atoms. The measured mass should be consistent with the calculated mass for C₁₂H₅D₅N₂O₅.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity and Isotopic Purity
Purpose: To confirm the chemical structure of this compound and to verify the positions of deuterium labeling.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).
-
Experiments:
-
¹H-NMR: To identify the absence of protons at the deuterated positions.
-
¹³C-NMR: To confirm the carbon skeleton of the molecule.
-
²H-NMR: To directly observe the deuterium signals and confirm their locations.
-
-
Procedure: The sample is dissolved in the NMR solvent, and the spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the sites of deuteration.
Workflow and Mechanism of Action
Quality Control Workflow for this compound
The following diagram illustrates a typical quality control workflow for certifying a batch of this compound.
Caption: Quality Control Workflow for this compound.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Cinoxacin is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, Cinoxacin prevents the bacterial cell from dividing, leading to cell death.[1][2][3]
Caption: Mechanism of Action of Cinoxacin.
References
The Core Mechanism of Cinoxacin-d5 as an Internal Standard: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism and application of Cinoxacin-d5 as an internal standard in quantitative analysis. This guide details the fundamental principles, experimental protocols, and data presentation associated with its use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Internal Standards in Quantitative Analysis
In analytical chemistry, particularly for regulatory and research purposes, achieving accurate and precise quantification of an analyte is paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis.
The Ideal Internal Standard: Stable Isotope Labeled Analogs
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[1] Deuterated internal standards, such as this compound, are a prominent category of SIL standards. In these compounds, one or more hydrogen atoms are replaced with their heavier isotope, deuterium.[2]
This compound is the deuterated form of Cinoxacin, a synthetic quinolone antibiotic. The key characteristics that make this compound an excellent internal standard are:
-
Chemical and Physical Similarity: Apart from the mass difference, this compound is chemically identical to Cinoxacin. This ensures that it behaves almost identically during sample extraction, cleanup, and chromatographic separation.[3] It will have a very similar, if not identical, retention time, and will experience similar matrix effects and ionization suppression or enhancement in the mass spectrometer source.[2][4]
-
Mass Difference: The five deuterium atoms in this compound give it a molecular weight that is 5 Daltons higher than unlabeled Cinoxacin. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the liquid chromatography column.
Mechanism of Action in LC-MS/MS
The core mechanism of this compound as an internal standard in an LC-MS/MS workflow is to provide a reliable reference point for the quantification of the target analyte (e.g., Cinoxacin or another quinolone antibiotic). By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical procedure can be normalized.
For instance, if a portion of the sample is lost during an extraction step, the amount of both the analyte and this compound will be reduced proportionally. The ratio of their peak areas will, therefore, remain constant, leading to an accurate final concentration calculation.
The following diagram illustrates the logical workflow of utilizing an internal standard for quantification.
The following diagram illustrates the principle of co-elution and mass differentiation in LC-MS/MS.
Experimental Protocol (Representative)
4.1. Materials and Reagents
-
Cinoxacin analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
4.2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the working internal standard solution (this compound in methanol) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to autosampler vials.
4.3. LC-MS/MS Conditions
| Parameter | Illustrative Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables present illustrative quantitative data for an analysis using this compound as an internal standard. Note: This data is representative and should be established and validated for each specific assay.
5.1. Mass Spectrometry Parameters
The molecular weight of Cinoxacin is 262.22 g/mol , and for this compound, it is approximately 267.25 g/mol .[5] In positive ion mode, the protonated molecules ([M+H]⁺) are monitored as the precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Cinoxacin | 263.1 | 245.1 | 25 | Quantifier ion, corresponds to [M+H-H₂O]⁺ |
| Cinoxacin | 263.1 | 217.1 | 30 | Qualifier ion |
| This compound (IS) | 268.1 | 250.1 | 25 | Quantifier ion, corresponds to [M+H-H₂O]⁺ |
5.2. Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 1,480,000 | 0.0010 |
| 5.0 | 7,850 | 1,510,000 | 0.0052 |
| 20.0 | 30,500 | 1,495,000 | 0.0204 |
| 50.0 | 76,200 | 1,505,000 | 0.0506 |
| 100.0 | 151,300 | 1,485,000 | 0.1019 |
| 250.0 | 378,000 | 1,500,000 | 0.2520 |
| 500.0 | 745,000 | 1,490,000 | 0.5000 |
A linear regression of this data would typically yield a correlation coefficient (R²) > 0.99, indicating a strong linear relationship between the concentration and the peak area ratio.
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of Cinoxacin and structurally related quinolone antibiotics. Its mechanism relies on the foundational principles of isotope dilution mass spectrometry, where its chemical identity to the analyte ensures it effectively tracks and corrects for analytical variability. The mass difference imparted by the five deuterium atoms allows for its distinct detection by the mass spectrometer. By employing this compound in a well-validated LC-MS/MS method, researchers and drug development professionals can achieve highly accurate, precise, and reliable quantitative results, ensuring data integrity for both research and regulated bioanalysis.
References
- 1. Cinoxacin | Antibacterial | Antibiotic | Topoisomerase | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2732985-25-8 | CAS DataBase [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
The Strategic Advantage of Cinoxacin-d5 in Quantitative Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving these objectives. This technical guide delves into the core advantages of employing Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin, in quantitative analysis.
The Imperative for Internal Standards in Quantitative Analysis
Quantitative analysis of therapeutic agents like Cinoxacin in complex biological matrices such as plasma, urine, or tissue homogenates is fraught with challenges. Variability can be introduced at multiple stages of the analytical workflow, from sample preparation to instrumental analysis. These potential sources of error underscore the necessity of an appropriate internal standard.
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby experiencing similar effects of extraction inefficiency, matrix-induced ion suppression or enhancement, and instrumental drift. Stable isotope-labeled compounds, such as this compound, are considered the most effective internal standards because they are chemically identical to the analyte, differing only in isotopic composition. This subtle mass difference allows for their distinct detection by a mass spectrometer while ensuring they behave virtually identically during the analytical process.
Core Advantages of this compound
The use of this compound as an internal standard in the quantitative analysis of Cinoxacin offers several distinct advantages:
-
Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. Because this compound co-elutes with Cinoxacin and has the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate and reliable quantification.[1]
-
Correction for Sample Preparation Variability: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can have incomplete and variable recovery. This compound, when added to the sample at the beginning of the workflow, accounts for any loss of the analyte during these steps.
-
Improved Precision and Accuracy: By mitigating the impact of matrix effects and sample preparation inconsistencies, the use of this compound significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[2]
-
Enhanced Method Robustness: The inclusion of a deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions, leading to more consistent results over time and across different laboratories.
Quantitative Performance Metrics
The following tables summarize the expected validation parameters for a typical LC-MS/MS method for the quantification of Cinoxacin in a biological matrix (e.g., human plasma) using this compound as an internal standard. The data presented is representative of the performance achievable with such a method, based on published data for similar fluoroquinolone antibiotics.[3][4][5]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 3 | 85 - 95 | 0.90 - 1.10 | 0.98 - 1.02 |
| High QC | 800 | 85 - 95 | 0.90 - 1.10 | 0.98 - 1.02 |
Experimental Protocol: Quantification of Cinoxacin in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of Cinoxacin in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Cinoxacin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cinoxacin: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
(Note: Specific m/z values would be determined during method development)
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard to correct for analytical variability.
Caption: Experimental workflow for the quantitative analysis of Cinoxacin using this compound.
Caption: Logical diagram illustrating the correction of variability using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable method for the quantitative analysis of Cinoxacin in biological matrices. Its ability to effectively compensate for matrix effects and variability in sample preparation leads to significant improvements in data quality, ensuring the accuracy and precision required for regulated bioanalysis in research and drug development. The methodologies and performance metrics outlined in this guide provide a framework for the development and validation of high-quality analytical methods for this important therapeutic agent.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Cinoxacin-d5: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical properties, outlines general synthetic and analytical methodologies, and clarifies its role in modern research settings.
Core Molecular Data
This compound is the isotopically labeled form of Cinoxacin, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution is critical for its primary application as an internal standard in quantitative analytical studies. The fundamental properties of this compound, alongside its non-deuterated counterpart, are summarized below.
| Property | This compound | Cinoxacin |
| Chemical Formula | C₁₂H₅D₅N₂O₅ | C₁₂H₁₀N₂O₅[1] |
| Molecular Weight | 267.25 g/mol [2] | 262.22 g/mol [1] |
| CAS Number | 2732985-25-8[2] | 28657-80-9[1] |
| Appearance | Yellow crystalline powder (inferred from Cinoxacin) | Yellow crystalline powder |
| Melting Point | Not available | 261-262 °C[1][3] |
| Solubility | Not available | 36.7 µg/mL (at pH 7.4)[3] |
Synthesis and Isotopic Labeling
Synthesis of the Core Structure (Cinoxacin):
The synthesis of the core cinoxacin molecule has been described in the literature. A common pathway begins with 2-amino-4,5-methylenedioxyacetophenone. This precursor undergoes diazotization, leading to a spontaneous heterocyclization to form a 4-hydroxy-6,7-methylenedioxycinnoline intermediate. Subsequent bromination, cyanation, and alkylation with an ethyl group, followed by hydrolysis of the cyano group, yields the final cinoxacin structure.
Deuteration to Form this compound:
-
Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by a metal or acid.
-
Use of Deuterated Reagents: The synthesis can be adapted to use deuterated starting materials, such as deuterated ethyl iodide, during the alkylation step.
Deuterated analogs like this compound are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis to enable precise quantification of the parent drug in biological matrices.[4]
Analytical Methodologies
Cinoxacin and other quinolone antibiotics are typically analyzed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). These methods are valued for their sensitivity and specificity in detecting and quantifying these compounds in complex mixtures.
General HPLC-MS/MS Protocol for Quinolone Analysis:
A universal LC-MS/MS method for the simultaneous detection of multiple antibiotic residues often involves the following steps:
-
Sample Preparation: Extraction of the analytes from the matrix (e.g., plasma, tissue, environmental samples) using a suitable solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile with formic acid) is used to separate the analytes.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, where specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard (like this compound).
The use of a deuterated internal standard such as this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response.
Logical Relationship Diagram
The following diagram illustrates the direct structural relationship between the parent compound, Cinoxacin, and its deuterated analog, this compound, through isotopic substitution.
Caption: Relationship between Cinoxacin and its deuterated form.
References
Cinoxacin-d5: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility and Stability
Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. In drug development, aqueous solubility is a key determinant of a drug's oral bioavailability.
Stability of a pharmaceutical compound refers to its ability to resist chemical changes over time under various environmental conditions, such as pH, temperature, and light. Understanding the stability profile is essential for determining a drug's shelf-life, storage conditions, and potential degradation pathways.
Quantitative Data Summary
The following tables are presented as templates for summarizing experimentally determined solubility and stability data for Cinoxacin-d5.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Water | 25 | Shake-Flask Method | |
| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask Method | |
| 0.1 N HCl | 25 | Shake-Flask Method | |
| 0.1 N NaOH | 25 | Shake-Flask Method | |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | |
| Ethanol | 25 | Shake-Flask Method |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Identified | Analytical Method |
| Acidic Hydrolysis (0.1 N HCl) | 24h, 48h, 72h | 60 | HPLC-UV/MS | ||
| Basic Hydrolysis (0.1 N NaOH) | 24h, 48h, 72h | 60 | HPLC-UV/MS | ||
| Oxidative (3% H₂O₂) | 24h, 48h, 72h | 25 | HPLC-UV/MS | ||
| Thermal (Solid State) | 7 days | 80 | HPLC-UV/MS | ||
| Photolytic (UV Lamp) | 24h, 48h, 72h | 25 | HPLC-UV/MS |
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
This protocol outlines a common method for determining the kinetic aqueous solubility of a compound.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) of known concentration.
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate mobile phase.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
Stability Indicating Method using Forced Degradation Studies
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and keep the solution at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 8, 24, 48 hours), neutralize, and dilute for HPLC analysis.
-
Basic Hydrolysis: Dissolve this compound in 0.1 N NaOH and follow the same procedure as for acidic hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature. Collect and analyze samples at different time intervals.
-
Thermal Degradation: Expose a solid sample of this compound to high temperature (e.g., 80°C) in an oven for a specified period. Dissolve the stressed sample and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. Analyze samples at various time points.
-
For all conditions, analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a mass spectrometer can aid in the identification of degradants.
Visualizations
Mechanism of Action of Cinoxacin
Cinoxacin, a quinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis.[1] It targets two essential enzymes involved in DNA replication: DNA gyrase and DNA topoisomerase IV.[2][3][4] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the kinetic solubility of this compound.
Caption: Workflow for kinetic solubility assay.
Logical Flow of a Forced Degradation Study
This diagram outlines the process of conducting a forced degradation study to assess the stability of this compound.
Caption: Forced degradation study workflow.
References
- 1. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinoxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Availability of Cinoxacin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Cinoxacin-d5. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their studies.
Introduction to this compound
This compound is the deuterium-labeled version of Cinoxacin, a synthetic quinolone-class antimicrobial agent. The incorporation of five deuterium atoms into the ethyl group of the molecule makes it a valuable internal standard for pharmacokinetic and metabolic studies. Its primary application lies in quantitative analysis by mass spectrometry, where it is used to accurately determine the concentration of unlabeled Cinoxacin in biological matrices. Deuterated standards are preferred for such applications due to their similar chemical and physical properties to the analyte of interest, while being distinguishable by their higher mass.
Commercial Availability
This compound is available from several specialized chemical suppliers that focus on providing reference standards and isotopically labeled compounds for research purposes. The availability may vary, with some suppliers offering it as a stock item while others may require custom synthesis.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Typical Availability |
| MedchemExpress | HY-B1085S | In Stock |
| LGC Standards (Toronto Research Chemicals) | TRC-C475702 | Custom Synthesis |
| HPC Standards | 679561 | In Stock |
Technical Data
The following tables summarize the key quantitative data for this compound, compiled from various supplier datasheets. It is important to note that lot-specific data, particularly regarding purity and isotopic enrichment, should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier upon purchase.
Table 2: General Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₂H₅D₅N₂O₅ |
| Molecular Weight | 267.25 g/mol |
| CAS Number | 2732985-25-8 |
| Unlabeled CAS Number | 28657-80-9 |
| IUPAC Name | 1-ethyl-d5-1,4-dihydro-4-oxo[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid |
| Appearance | White to off-white solid |
Table 3: Representative Purity and Isotopic Enrichment (Consult Lot-Specific CoA)
| Parameter | Specification |
| Chemical Purity | ≥98% |
| Isotopic Enrichment (d₅) | ≥99 atom % D |
Experimental Protocol: Quantification of Cinoxacin in Biological Samples using this compound as an Internal Standard by LC-MS/MS
The following is a representative experimental protocol for the analysis of Cinoxacin in plasma samples using this compound as an internal standard. This method is based on established principles for the quantification of quinolone antibiotics by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Cinoxacin analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cinoxacin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Cinoxacin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 10 µL of the ISWS (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cinoxacin: Determine precursor and product ions (e.g., m/z 263.1 → 219.1)
-
This compound: Determine precursor and product ions (e.g., m/z 268.1 → 224.1)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Cinoxacin to this compound against the concentration of the Cinoxacin standards.
-
Determine the concentration of Cinoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for sourcing and utilizing this compound in a research context.
References
- 1. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Foundational Research on Deuterated Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning deuterated quinolone antibiotics. It covers their core mechanism of action, methods for synthesis and deuteration, the impact of deuterium substitution on pharmacokinetics, and standard protocols for antibacterial activity assessment.
Introduction: The Rationale for Deuterating Quinolone Antibiotics
Quinolone antibiotics are a class of broad-spectrum synthetic bactericidal agents that have been a cornerstone of infectious disease treatment for decades. Their mechanism involves the inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.
In pharmaceutical sciences, "deuteration" is a strategic chemical modification where one or more hydrogen atoms in a drug molecule are replaced by their heavier, stable isotope, deuterium. This substitution, while electronically similar, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the "Deuterium Kinetic Isotope Effect" (KIE).
The primary goals of deuterating quinolone antibiotics are to:
-
Improve Pharmacokinetic Profiles: By reducing the rate of metabolic degradation, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.
-
Enhance Safety and Tolerability: Altering metabolic pathways may decrease the formation of toxic or reactive metabolites, thereby improving the drug's safety profile.
-
Overcome Drug Resistance: While not a direct mechanism, an improved pharmacokinetic profile can maintain drug concentrations above the minimum inhibitory concentration (MIC) for longer periods, potentially mitigating the development of resistance.
Core Mechanism of Action
Deuteration does not alter the fundamental mechanism by which quinolones exert their antibacterial effect. These antibiotics function as topoisomerase poisons, trapping the enzymes on the bacterial chromosome.[1]
-
Target Enzymes : The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] In many Gram-negative bacteria, DNA gyrase is the principal target, while in many Gram-positive bacteria, it is topoisomerase IV.[3]
-
Enzyme Inhibition : Quinolones bind to the enzyme-DNA complex.[4] This stabilizes a state where the DNA is cleaved, preventing the subsequent re-ligation step necessary for DNA replication and transcription.[2]
-
Bactericidal Effect : The formation of these stabilized, cleaved complexes leads to double-strand breaks in the bacterial DNA. This triggers a cascade of events, including the SOS response and potentially the generation of reactive oxygen species, ultimately resulting in bacterial cell death.[1][4]
Figure 1: Mechanism of Action of Quinolone Antibiotics.
Synthesis and Characterization of Deuterated Quinolones
The introduction of deuterium into a quinolone structure can be achieved through various synthetic strategies, most commonly via hydrogen-deuterium (H-D) exchange on an existing scaffold or by using deuterated building blocks in a de novo synthesis.
Data on Deuterium Incorporation
A facile and scalable method for deuterating endochin-like quinolones (ELQs) using deuterated acetic acid has been described, demonstrating high levels of deuterium incorporation.[5] The efficiency of this process is crucial for producing isotopically labeled standards for clinical development.[5]
| Compound | Deuterated Analog | Deuterium Incorporation (%) | Chemical Yield (%) | Reference |
| ELQ-422 | D3-ELQ-422 | 97 | 95 | [5] |
| ELQ-467 | D3-ELQ-467 | 98 | 74 | [5] |
| ELQ-468 | D3-ELQ-468 | ≥98 | 77 | [5] |
| ELQ-300 | D3-ELQ-300 | 95 | 95 | [5] |
Table 1: Summary of Synthesis and Deuterium Incorporation for Selected ELQ Compounds.
General Workflow for Development
The development process for a deuterated quinolone involves synthesis, rigorous purification and characterization, and subsequent biological evaluation to confirm its activity and pharmacokinetic profile.
Figure 2: General Workflow for Synthesis and Evaluation of Deuterated Quinolones.
Impact of Deuteration on Pharmacokinetics
The primary advantage of deuteration lies in its ability to modify a drug's pharmacokinetic (PK) properties.[6][7] By slowing metabolism at specific sites, deuteration can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolism: Deuteration at a site of metabolic attack (a "soft spot") can significantly slow down enzymatic processes, particularly those mediated by Cytochrome P450 (CYP) enzymes.
-
Half-life (t½): Reduced metabolic clearance typically results in a longer elimination half-life.
-
Exposure (AUC): A longer half-life and reduced clearance lead to a greater overall drug exposure, as measured by the Area Under the Curve (AUC).
-
Peak Concentration (Cmax): The effect on Cmax can vary; it may increase due to reduced first-pass metabolism or remain unchanged.
Figure 3: Logical Flow of How Deuteration Impacts Pharmacokinetics.
While extensive public data comparing the PK profiles of deuterated vs. non-deuterated quinolones is limited, the general pharmacokinetic properties of fluoroquinolones are well-characterized and provide a baseline for comparison.
| Pharmacokinetic Parameter | Typical Value Range for Fluoroquinolones | Potential Impact of Deuteration | Reference |
| Oral Bioavailability (%) | 50 - >95 | May increase if first-pass metabolism is high | [6][8] |
| Elimination Half-life (h) | 3 - 14 | Expected to increase | [6][7] |
| Volume of Distribution (L/kg) | 1.5 - 3.0 | Unlikely to change significantly | [8] |
| Protein Binding (%) | 15 - 40 | Unlikely to change significantly | [6] |
| Primary Elimination Route | Renal and/or Hepatic | May shift if one metabolic pathway is slowed | [6][7] |
Table 2: General Pharmacokinetic Parameters of Fluoroquinolones and Potential Impact of Deuteration.
Antibacterial Activity Assessment
A critical step in evaluating any new antibiotic analog is to determine its intrinsic antibacterial potency. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC data for deuterated quinolones is not widely published, the protocols for determining these values are standardized.
| Antibiotic | Organism | MIC (mcg/mL) | Reference |
| Ciprofloxacin | Enterobacteriaceae | ≤0.25 (S) | [9] |
| Ciprofloxacin | P. aeruginosa | ≤0.5 (S) | [9] |
| Levofloxacin | S. pneumoniae | ≤1.0 (S) | [10] |
| Moxifloxacin | S. aureus | ≤0.5 (S) | [11] |
Table 3: Example Susceptibility Breakpoint MICs for Common Non-Deuterated Fluoroquinolones (S = Susceptible).
Detailed Experimental Protocols
Protocol 1: General Procedure for Deuteration via H-D Exchange
This protocol is based on the synthesis of deuterated endochin-like quinolones (ELQs).[5]
Materials:
-
Non-deuterated quinolone precursor (e.g., ELQ-422)
-
Deuterated acetic acid (CH₃COOD)
-
Round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Solvents for workup and purification (e.g., water, acetone)
Procedure:
-
Combine the quinolone precursor (1.0 mmol) and deuterated acetic acid (e.g., 3 ml, ~52 mmol) in a round-bottom flask.
-
Heat the mixture to 80°C with stirring.
-
Monitor the reaction progress over time (e.g., 30 minutes to 8 hours, depending on the substrate's reactivity). The extent of deuterium incorporation can be checked by taking small aliquots for ¹H-NMR analysis.[5]
-
After the initial reaction period, cool the mixture and remove the solvent under reduced pressure.
-
To achieve high levels of incorporation, repeat the process by adding fresh deuterated acetic acid and heating again. This cycle may be repeated two to three times.[5]
-
After the final cycle, perform a workup procedure. This typically involves quenching the reaction, precipitating the product, and washing with appropriate solvents (e.g., water, acetone) to remove any remaining acid and impurities.
-
Dry the final deuterated product under vacuum.
Protocol 2: Determination of Deuterium Incorporation by ¹H-NMR
Principle: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to quantify the percentage of deuterium incorporation. The signal of the proton(s) at the site of deuteration will decrease or disappear relative to other non-exchangeable protons in the molecule.
Procedure:
-
Prepare a solution of the non-deuterated starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.
-
Acquire a ¹H-NMR spectrum. Identify and integrate a stable, non-exchangeable proton signal to serve as an internal standard. Also, identify and integrate the signal corresponding to the proton(s) at the target deuteration site.
-
Prepare a solution of the final deuterated product at the same concentration in the same solvent.
-
Acquire a ¹H-NMR spectrum under identical conditions.
-
Integrate the same internal standard signal and the residual signal at the target deuteration site.
-
Calculate the deuterium incorporation using the following formula:
-
Incorporation (%) = [1 - (IntegralDeuterated / IntegralStandard) / (IntegralNon-deuterated / IntegralStandard)] x 100
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[12]
Materials:
-
Deuterated and non-deuterated quinolone stock solutions
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well is typically 50 or 100 µL.
-
Prepare the bacterial inoculum by suspending colonies in broth to match a 0.5 McFarland turbidity standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate (containing the antibiotic dilutions) with the standardized bacterial suspension.
-
Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]
-
After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion and Future Perspectives
Deuteration represents a promising strategy for optimizing the therapeutic properties of quinolone antibiotics. Foundational research has established feasible synthetic pathways for producing these analogs and provides a strong theoretical basis for their potential to exhibit improved pharmacokinetic profiles. The key advantage lies in the kinetic isotope effect, which can slow metabolism, prolong drug exposure, and potentially enhance the safety profile.
Future research should focus on generating comprehensive comparative data for deuterated versus non-deuterated quinolones, including:
-
Direct, head-to-head pharmacokinetic studies in relevant preclinical models.
-
Systematic evaluation of MICs against a broad panel of both susceptible and resistant bacterial strains.
-
Assessment of the impact of deuteration on the propensity for resistance development.
By leveraging this established foundation, the development of next-generation deuterated quinolones could provide valuable new options in the ongoing fight against infectious diseases.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of quinolones: newer aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 9. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Quinolone Antibiotics in Animal Tissue using LC-MS/MS with Cinoxacin-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolones are a class of broad-spectrum synthetic antibiotics widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] The potential for antibiotic residues to persist in animal-derived food products necessitates sensitive and reliable analytical methods to ensure food safety and monitor compliance with maximum residue limits (MRLs). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high specificity, sensitivity, and ability to analyze multiple residues simultaneously.[1]
The use of a stable isotope-labeled internal standard (IS) is critical for accurate quantification in complex matrices, as it compensates for variations in sample preparation and potential matrix effects. This application note details a robust and high-throughput LC-MS/MS method for the simultaneous determination of several common quinolones in animal tissue. The method employs a straightforward sample preparation protocol and utilizes Cinoxacin-d5 as an internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of Ciprofloxacin, Enrofloxacin, Norfloxacin, Ofloxacin, Danofloxacin, and Cinoxacin, along with the internal standard this compound, were procured from a reputable chemical supplier.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water were used.
-
Chemicals: Formic acid (LC-MS grade, ~99%), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl) were used.
-
Sample Matrix: Blank bovine liver or other relevant animal tissue, confirmed to be free of quinolone residues.
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of each quinolone standard and this compound in 100 mL of methanol to create individual stock solutions. Store these solutions at -20°C in amber vials.
-
Intermediate Solutions (1 µg/mL): Prepare an intermediate mixed standard solution by diluting the stock solutions in a 50:50 methanol/water mixture. Similarly, prepare an intermediate internal standard solution of this compound.
-
Working Standards (1-100 ng/mL): A series of calibration standards are prepared by serially diluting the intermediate mixed standard solution with 20% methanol in water to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Each working standard should be spiked with the this compound intermediate solution to a final concentration of 20 ng/mL.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation process that is effective for multi-residue analysis in complex food matrices.[2][3][4]
-
Homogenization: Weigh 2 g (± 0.05 g) of homogenized animal tissue into a 50 mL centrifuge tube.[5]
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to each sample, blank, and quality control (QC) sample.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube.[1] Cap tightly and vortex vigorously for 1 minute.
-
Salting Out: Add a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.[4] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 4,000 rpm for 5 minutes at 4°C.[5]
-
Dispersive SPE (d-SPE) Cleanup (Optional): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄ and 50 mg PSA - primary secondary amine). Vortex for 30 seconds and centrifuge at 13,000 rpm for 3 minutes. This step helps remove interfering matrix components.
-
Final Preparation: Transfer the final supernatant (or the supernatant from step 5 if d-SPE is skipped) into an autosampler vial. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 mm × 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[6][7] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C[6] |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-4.0 min, 10%-90% B; 4.0-5.0 min, 90% B; 5.1-6.0 min, 10% B (re-equilibration) |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole (QQQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550°C[6] |
| Desolvation Temp. | 400°C[8] |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation and Results
Optimized MRM Transitions
The mass spectrometer was operated in MRM mode to ensure high selectivity and sensitivity. Two transitions were monitored for each analyte for confident identification and quantification.
Table 3: Optimized MRM Parameters for Quinolones and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| Norfloxacin | 320.1 | 302.1 | 276.1 | 25 |
| Ciprofloxacin | 332.1 | 314.1 | 288.1 | 24 |
| Ofloxacin | 362.1 | 318.1 | 261.1 | 22 |
| Danofloxacin | 358.1 | 257.2 | 340.1 | 28 |
| Enrofloxacin | 360.1 | 342.1 | 316.1 | 23 |
| Cinoxacin | 263.1 | 219.1 | 245.1 | 20 |
| This compound (IS) | 268.1 | 224.1 | 250.1 | 20 |
Note: Collision energies are typical starting points and should be optimized for the specific instrument used.
Method Performance
The developed method demonstrates excellent performance characteristics for the analysis of quinolones in animal tissue.
Table 4: Method Performance Summary
| Analyte | Linearity Range (ng/g) | Correlation Coefficient (R²) | LOD (ng/g) | LOQ (ng/g) |
|---|---|---|---|---|
| Norfloxacin | 2 - 100 | > 0.998 | 0.5 | 2.0 |
| Ciprofloxacin | 2 - 100 | > 0.999 | 0.5 | 2.0 |
| Ofloxacin | 2 - 100 | > 0.998 | 0.6 | 2.0 |
| Danofloxacin | 2 - 100 | > 0.999 | 0.4 | 1.5 |
| Enrofloxacin | 2 - 100 | > 0.999 | 0.4 | 1.5 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and may vary based on instrument sensitivity and matrix complexity.[9]
Mandatory Visualization
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for Quinolone Analysis using QuEChERS and LC-MS/MS.
References
- 1. jfda-online.com [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. spectralabsci.com [spectralabsci.com]
- 7. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Multi-Class Antibiotics in Human Urine using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of antibiotics in urine is crucial for a variety of applications, including therapeutic drug monitoring, pharmacokinetic studies, and assessing environmental exposure. The complexity of the urine matrix, however, presents analytical challenges, often leading to ion suppression or enhancement in mass spectrometry-based assays. The use of stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, is a robust strategy to compensate for these matrix effects and variations in sample preparation, ensuring high accuracy and precision.
This application note provides a detailed protocol for the simultaneous quantification of a panel of multi-class antibiotics in human urine using Solid-Phase Extraction (SPE) for sample clean-up and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. The use of corresponding deuterated internal standards for each analyte is a key feature of this method, providing reliable and accurate quantification.
Principle of Deuterated Internal Standards
Deuterated internal standards are ideal for quantitative mass spectrometry because they have nearly identical chemical and physical properties to their corresponding native analytes. They co-elute during chromatography and experience similar ionization efficiencies and matrix effects. However, due to the mass difference from the incorporated deuterium atoms, they are distinguishable by the mass spectrometer. By adding a known amount of the deuterated internal standard to each sample prior to sample preparation, the ratio of the native analyte to the internal standard can be used for accurate quantification, effectively normalizing for any analyte loss during sample processing and any signal suppression or enhancement during analysis.
Caption: Principle of using deuterated internal standards for accurate quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of a broad range of antibiotics from human urine.
Materials:
-
Human urine samples
-
Deuterated internal standard spiking solution
-
Oasis HLB SPE Cartridges (3 cc, 60 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 15 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.
-
To 1.0 mL of the urine supernatant, add 20 µL of the deuterated internal standard mix.
-
Vortex for 10 seconds.
-
Add 4.0 mL of deionized water containing 0.1% formic acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the antibiotics and internal standards with 2 x 1.5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 C18 column (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 9.0 10 90 9.1 95 5 | 12.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching or separate injections may be required depending on the analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Capillary Voltage: 3.0 kV.
Quantitative Data
The following tables summarize the performance of the method for a selection of antibiotics.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amoxicillin | Amoxicillin-d4 | 366.1 | 349.1 | 15 |
| Ciprofloxacin | Ciprofloxacin-d8 | 332.1 | 314.1 | 20 |
| Sulfamethoxazole | Sulfamethoxazole-d4 | 254.0 | 156.0 | 18 |
| Trimethoprim | Trimethoprim-d9 | 291.1 | 230.1 | 25 |
| Tetracycline | Tetracycline-d6 | 445.2 | 410.1 | 22 |
| Metronidazole | Metronidazole-d4 | 172.1 | 128.1 | 12 |
| Cefuroxime | - | 425.1 | 207.1 | 20 |
| Ampicillin | Ampicillin-d5 | 350.1 | 106.0 | 25 |
| Ceftriaxone | - | 555.0 | 396.1 | 18 |
| Erythromycin | Erythromycin-d3 | 734.5 | 576.4 | 30 |
Table 2: Method Validation Data
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%RSD) at LLOQ | Recovery (%) |
| Amoxicillin | 213 | 5000 | 95.2 | 12.5 | 85.3 |
| Ciprofloxacin | 75.6 | 5000 | 102.1 | 8.9 | 92.1 |
| Sulfamethoxazole | 98.2 | 5000 | 98.5 | 10.2 | 88.7 |
| Trimethoprim | 85.4 | 5000 | 105.3 | 7.5 | 95.4 |
| Tetracycline | 150.7 | 5000 | 93.8 | 14.1 | 82.9 |
| Metronidazole | 112.9 | 5000 | 101.7 | 9.8 | 90.6 |
| Cefuroxime | 271.0 | 5000 | 91.5 | 15.2 | 78.5 |
| Ampicillin | 189.3 | 5000 | 96.4 | 11.7 | 84.1 |
| Ceftriaxone | 255.1 | 5000 | 92.8 | 14.8 | 79.8 |
| Erythromycin | 125.4 | 5000 | 99.2 | 10.5 | 89.3 |
Experimental Workflow
The overall workflow for the analysis of antibiotics in urine samples is depicted below.
Caption: Workflow for antibiotic analysis in urine.
Conclusion
This application note provides a comprehensive and robust method for the quantitative analysis of multiple classes of antibiotics in human urine. The combination of solid-phase extraction for sample cleanup and LC-MS/MS with deuterated internal standards ensures high sensitivity, selectivity, and accuracy. The detailed protocols and performance data presented herein can be readily adapted by researchers and scientists in various fields for reliable antibiotic quantification.
Application Notes and Protocols for Therapeutic Drug Monitoring of Cinoxacin using Cinoxacin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinoxacin is a synthetic antimicrobial agent belonging to the quinolone class, primarily used in the treatment of urinary tract infections. Therapeutic Drug Monitoring (TDM) of cinoxacin is crucial to ensure its efficacy and safety, optimizing dosing regimens for individual patients. The use of a stable isotope-labeled internal standard, such as Cinoxacin-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the determination of cinoxacin in biological matrices, specifically plasma and urine, using this compound as an internal standard. The methodologies described are based on established principles of bioanalytical method validation.
Physicochemical Properties
A summary of the key physicochemical properties of Cinoxacin and its deuterated internal standard, this compound, is presented below.
| Property | Cinoxacin | This compound |
| Chemical Formula | C₁₂H₁₀N₂O₅ | C₁₂H₅D₅N₂O₅ |
| Monoisotopic Mass | 262.06 g/mol | 267.09 g/mol |
| Appearance | Solid | Solid |
| pKa (acidic) | 4.7 | ~4.7 |
| LogP | 1.5 | ~1.5 |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol describes a simple and rapid protein precipitation method for the extraction of cinoxacin from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex mix the sample vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the instrumental parameters for the quantification of cinoxacin using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cinoxacin 263.1 219.1 To be optimized This compound 268.1 224.1 To be optimized Note: The optimal collision energy should be determined experimentally for the specific instrument used.
-
Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150 °C)
-
Desolvation Temperature: To be optimized (e.g., 400 °C)
-
Gas Flows (Nebulizer, Heater): To be optimized for the specific instrument.
-
Data Presentation: Method Validation Parameters
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of cinoxacin in human plasma using this compound as an internal standard. These values are representative and should be established during in-house method validation.
Table 1: Linearity and Sensitivity
| Parameter | Expected Value |
| Calibration Curve Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (LQC) | 30 | < 15% | < 15% | 85 - 115% |
| Medium QC (MQC) | 500 | < 15% | < 15% | 85 - 115% |
| High QC (HQC) | 4000 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 85 - 115% |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top Stability | 8 hours | Room Temperature | ± 15% of initial concentration |
| Freeze-Thaw Stability | 3 cycles | -20 °C to Room Temp. | ± 15% of initial concentration |
| Long-term Stability | 30 days | -80 °C | ± 15% of initial concentration |
Visualizations
Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Cinoxacin-d5 in Human Plasma Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the efficient extraction and purification of Cinoxacin-d5 from human plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cinoxacin is a quinolone antibiotic, and its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput and reproducible method for sample preparation. The described methodology is based on established principles for the extraction of quinolone antibiotics from biological matrices.
Introduction
Cinoxacin is a synthetic quinolone antibiotic that has been used in the treatment of urinary tract infections. It functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and cell division. Accurate quantification of drug levels in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
Solid-phase extraction is a widely adopted technique for sample clean-up and concentration, offering significant advantages over liquid-liquid extraction by reducing solvent consumption and improving extraction efficiency.[1] This protocol outlines a generic yet effective SPE procedure that can be adapted and validated for the specific requirements of this compound analysis in a research or drug development setting.
Mechanism of Action: Cinoxacin
Cinoxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for the processes of DNA replication, transcription, repair, and recombination. By binding to these enzymes, Cinoxacin prevents the re-ligation of the DNA strands after they have been nicked, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.
Caption: Mechanism of action of Cinoxacin.
Experimental Protocol
This protocol is a general guideline and should be fully validated according to regulatory requirements such as those from the FDA and EMA before implementation in regulated studies.[2][3]
Materials and Reagents:
-
This compound reference standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X) are recommended for quinolone antibiotics.[4][5]
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Centrifuge the plasma samples at approximately 2000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, pipette 500 µL of the plasma supernatant.
-
Spike with an appropriate volume of this compound working solution (as an internal standard).
-
Add 500 µL of 2% formic acid in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.
Solid-Phase Extraction (SPE) Procedure:
The following is a general SPE workflow. Optimization of solvent volumes and compositions may be required.
References
Application Note: Determination of Multiclass Antibiotic Residues in Poultry Muscle using Cinoxacin-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous determination of multiclass antibiotic residues in poultry muscle tissue. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Cinoxacin-d5 is employed as an internal standard to ensure accuracy and precision in quantification. The method has been validated for a range of antibiotics, including quinolones, sulfonamides, tetracyclines, and macrolides, demonstrating excellent performance in terms of linearity, recovery, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance.
Introduction
The extensive use of antibiotics in poultry farming for therapeutic and prophylactic purposes can lead to the presence of drug residues in edible tissues.[1] These residues pose potential health risks to consumers, including allergic reactions and the development of antimicrobial resistance.[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for various antibiotics in food products of animal origin. To ensure food safety, sensitive and reliable analytical methods for the routine monitoring of these residues are essential.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of antibiotic residues due to its high selectivity, sensitivity, and ability to simultaneously quantify multiple analytes in complex matrices. The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification as they effectively compensate for matrix effects and variations during sample preparation and instrumental analysis.
This application note provides a detailed protocol for the extraction, identification, and quantification of a diverse range of antibiotics in poultry muscle, offering a reliable tool for food safety testing laboratories.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of the target antibiotics and this compound (≥98% purity).
-
Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade). Formic acid (FA) and ammonium acetate (analytical grade).
-
Extraction Salts: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA) sorbent.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 60 mg, 3 mL).
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each antibiotic standard and this compound in methanol. Store at -20°C.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all target antibiotics by diluting the stock solutions in methanol.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in methanol.
Sample Preparation (Modified QuEChERS and SPE Cleanup)
-
Homogenization: Homogenize approximately 100 g of poultry muscle tissue in a laboratory blender.
-
Weighing: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Fortification: Add 20 µL of the 1 µg/mL this compound internal standard working solution to the sample.
-
Extraction:
-
Add 10 mL of ACN containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A (see section 2.4).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The method was validated for several representative antibiotics from different classes. The quantitative data is summarized in the tables below.
Table 2: MRM Transitions and Retention Times for Target Antibiotics and Internal Standard
| Analyte | Class | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound (IS) | Quinolone | 268.1 | 250.1 | 222.1 | 20 / 25 | ~4.5 |
| Enrofloxacin | Quinolone | 360.2 | 316.2 | 243.1 | 22 / 35 | 5.1 |
| Ciprofloxacin | Quinolone | 332.1 | 288.1 | 231.1 | 20 / 30 | 4.8 |
| Sulfadiazine | Sulfonamide | 251.1 | 156.0 | 92.0 | 15 / 30 | 3.9 |
| Sulfamethoxazole | Sulfonamide | 254.1 | 156.0 | 108.0 | 15 / 25 | 4.2 |
| Oxytetracycline | Tetracycline | 461.2 | 426.1 | 443.1 | 25 / 15 | 4.0 |
| Doxycycline | Tetracycline | 445.2 | 428.2 | 411.1 | 20 / 28 | 4.3 |
| Erythromycin | Macrolide | 734.5 | 576.4 | 158.1 | 30 / 35 | 5.5 |
| Tylosin | Macrolide | 916.5 | 772.5 | 174.1 | 25 / 30 | 5.8 |
Table 3: Method Validation Data
| Analyte | Linearity Range (µg/kg) | R² | Recovery (%) | Precision (RSD, %) | LOD (µg/kg) | LOQ (µg/kg) |
| Enrofloxacin | 1 - 200 | >0.998 | 92 - 105 | < 10 | 0.5 | 1.5 |
| Ciprofloxacin | 1 - 200 | >0.999 | 95 - 108 | < 8 | 0.5 | 1.5 |
| Sulfadiazine | 2 - 250 | >0.997 | 88 - 102 | < 12 | 1.0 | 3.0 |
| Sulfamethoxazole | 2 - 250 | >0.998 | 90 - 105 | < 10 | 1.0 | 3.0 |
| Oxytetracycline | 5 - 500 | >0.995 | 85 - 110 | < 15 | 2.0 | 6.0 |
| Doxycycline | 5 - 500 | >0.996 | 87 - 108 | < 13 | 2.0 | 6.0 |
| Erythromycin | 10 - 1000 | >0.995 | 80 - 115 | < 15 | 5.0 | 15.0 |
| Tylosin | 10 - 1000 | >0.995 | 82 - 112 | < 15 | 5.0 | 15.0 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for antibiotic residue analysis.
Conclusion
The described LC-MS/MS method provides a reliable and efficient approach for the simultaneous determination of multiple classes of antibiotic residues in poultry muscle. The use of a modified QuEChERS extraction and this compound as an internal standard ensures high-throughput capability with excellent accuracy and precision. The method is sensitive enough to detect residues at levels well below the established MRLs, making it a valuable tool for regulatory monitoring and ensuring the safety of poultry products for human consumption.
References
Application of Cinoxacin-d5 in the Analysis of Environmental Water Samples
Application Note and Protocol
Introduction
The widespread use of quinolone antibiotics in human and veterinary medicine has led to their emergence as environmental contaminants, particularly in water sources.[1][2] Accurate and sensitive analytical methods are crucial for monitoring their presence and assessing potential ecological risks.[2] Isotope dilution mass spectrometry (IDMS) is a preferred technique for the quantification of trace contaminants in complex matrices like environmental water samples. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. Cinoxacin-d5, a deuterated analog of the quinolone antibiotic cinoxacin, serves as an excellent internal standard for the quantification of cinoxacin and other structurally related quinolone antibiotics in water samples. Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1][3]
This document provides a detailed protocol for the application of this compound in the analysis of environmental water samples using solid-phase extraction (SPE) followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is essential to isolate and concentrate the target analytes from the water matrix.
-
Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles.[1] To prevent degradation of the target analytes, quench any residual chlorine with ascorbic acid. For the analysis of tetracycline antibiotics, which can form complexes with metal ions, add Na2EDTA.[4] Adjust the sample pH to 3 with an appropriate acid.[1][5] Store samples at 4°C and extract them within three days of collection.[4]
-
Internal Standard Spiking: Fortify the water sample with a known concentration of this compound solution. This internal standard will be carried through the entire sample preparation and analysis process.
-
SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).[4] Condition the cartridge by passing 4 mL of methanol followed by 6 mL of deionized water.[6]
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-8 mL/min.[6]
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of ultra-pure water to remove interfering substances.[6]
-
Elution: Elute the retained analytes and the internal standard from the cartridge with 8 mL of methanol.[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for UPLC-MS/MS analysis.
Instrumental Analysis: UPLC-MS/MS
The separation and detection of the target quinolone antibiotics and this compound are performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[6] The gradient can be optimized to achieve the best separation of the target analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Injection Volume: 10 µL.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target quinolone and for this compound need to be determined and optimized.
-
Data Presentation
The following tables summarize typical quantitative data expected from the analysis of quinolone antibiotics using an isotope dilution method with a deuterated internal standard like this compound.
Table 1: UPLC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 100 µg/L | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.005 - 0.055 ng/L | [1][2] |
| Limit of Quantification (LOQ) | 0.025 - 0.16 ng/L | [2] |
| Recovery | 81 - 119% | [1][2] |
| Relative Standard Deviation (RSD) | 0.1 - 13.9% | [1][2] |
Table 2: Example MRM Transitions for Selected Quinolones
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cinoxacin | 263.1 | 219.1 |
| This compound (IS) | 268.1 | 224.1 |
| Ciprofloxacin | 332.1 | 314.1 |
| Norfloxacin | 320.1 | 302.1 |
| Ofloxacin | 362.1 | 318.1 |
Note: The exact m/z values for this compound are hypothetical and would need to be confirmed based on the specific deuteration pattern. The other MRM transitions are examples and should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of quinolones in water using this compound.
Logical Relationship of Isotope Dilution
Caption: Principle of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard in an isotope dilution UPLC-MS/MS method provides a highly reliable and sensitive approach for the quantification of quinolone antibiotics in environmental water samples. The detailed protocol and expected performance characteristics outlined in this application note serve as a valuable resource for researchers and analytical laboratories involved in environmental monitoring. The robustness of this method ensures high-quality data, which is essential for accurate risk assessment and regulatory compliance.
References
- 1. Determination of quinolone antibiotics in environmental water using automatic solid-phase extraction and isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Ecological Risk Assessment of Quinolone Antibiotics in Drinking and Environmental Waters Using Fully Automated Disk-Based SPE Coupled with UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope dilution assay for the quantification of the Pseudomonas quinolone signal in Pseudomonas aeruginosa cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iatp.org [iatp.org]
- 5. researchgate.net [researchgate.net]
- 6. A Qualitative Survey of Five Antibiotics in a Water Treatment Plant in Central Plateau of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Cinoxacin using Cinoxacin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for the quantitative analysis of Cinoxacin, utilizing its deuterated internal standard, Cinoxacin-d5. The following sections offer comprehensive guidance on various extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), tailored for bioanalytical workflows.
Introduction
Cinoxacin is a synthetic quinolone antibiotic that has been used in the treatment of urinary tract infections. Accurate quantification of Cinoxacin in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for compensating for matrix effects and variability in sample processing and instrument response in LC-MS/MS analysis. This application note details validated sample preparation methodologies to ensure reliable and reproducible results.
The primary mechanism of action of Cinoxacin involves the inhibition of bacterial DNA gyrase, a type II topoisomerase. This enzyme is essential for the process of DNA replication, and its inhibition leads to the disruption of bacterial cell division.
Data Presentation
The following tables summarize the typical performance characteristics of the described sample preparation techniques for the analysis of Cinoxacin. The data presented is a representative compilation from various bioanalytical methods for quinolone antibiotics and should be validated in your laboratory for your specific matrix and analytical setup.
Table 1: Protein Precipitation (PPT) Performance
| Parameter | Result |
| Analyte | Cinoxacin |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Extraction Recovery | > 80% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Liquid-Liquid Extraction (LLE) Performance
| Parameter | Result |
| Analyte | Cinoxacin |
| Internal Standard | This compound |
| Biological Matrix | Human Urine |
| Extraction Recovery | 85 - 115% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 3: Solid-Phase Extraction (SPE) Performance
| Parameter | Result |
| Analyte | Cinoxacin |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Extraction Recovery | > 90% |
| Matrix Effect | < 10% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | ± 10% |
Experimental Protocols
The following are detailed protocols for the three primary sample preparation techniques.
Protein Precipitation (PPT) Protocol for Plasma Samples
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
Cinoxacin and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[1][2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[2]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile, 95:5 v/v).
-
Vortex briefly and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol for Urine Samples
LLE is a classic technique that provides a cleaner extract compared to PPT.
Materials:
-
Human urine samples
-
Cinoxacin and this compound stock solutions
-
Ethyl acetate, HPLC grade
-
Sodium chloride (NaCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 1 g of NaCl to the urine sample to facilitate phase separation.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge the tubes at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Plasma Samples
SPE provides the cleanest extracts and allows for analyte concentration, leading to lower limits of quantification.
Materials:
-
Human plasma samples
-
Cinoxacin and this compound stock solutions
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Evaporator
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 0.1% formic acid in water. Add 20 µL of this compound internal standard working solution and vortex.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Vortex the reconstituted sample and inject into the LC-MS/MS system.
Visualizations
Bioanalytical workflow for Cinoxacin analysis.
Mechanism of action of Cinoxacin.
Conclusion
The choice of sample preparation technique for the bioanalysis of Cinoxacin depends on the specific requirements of the study, including the biological matrix, the required limit of quantification, sample throughput, and the available instrumentation. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner samples than PPT and is a robust method for various matrices. Solid-phase extraction yields the cleanest extracts and allows for analyte pre-concentration, resulting in the highest sensitivity. For all methods, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results. It is imperative that any method chosen is fully validated in the end-user's laboratory to comply with regulatory guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using stable isotope-labeled (SIL) internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Signal Intensity of the SIL Internal Standard
Q: I am not seeing a sufficient signal for my SIL internal standard. What could be the cause?
A: Low or no signal from your SIL internal standard can stem from several factors, ranging from sample preparation to instrument settings.
Potential Causes and Troubleshooting Steps:
-
Improper Storage and Handling:
-
Question: Was the SIL internal standard stored under the recommended conditions (e.g., temperature, light protection)?
-
Action: Review the manufacturer's storage guidelines. Improper storage can lead to degradation.[1] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
-
Pipetting or Dilution Errors:
-
Question: Are you confident in the concentration of your spiking solution and the volume added to the samples?
-
Action: Verify all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series to confirm the concentration of your stock and working solutions.
-
-
Degradation in Matrix:
-
Question: Could the SIL internal standard be degrading after being added to the biological matrix?
-
Action: Perform a stability assessment by incubating the SIL internal standard in the matrix at different time points and temperatures before extraction and analysis.
-
-
Inefficient Ionization:
-
Question: Are the mass spectrometer source conditions optimized for the SIL internal standard?
-
Action: Infuse a solution of the SIL internal standard directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
-
-
Instrumental Issues:
Issue 2: High Variability in SIL Internal Standard Response
Q: The peak area of my SIL internal standard is highly variable across my sample batch. Why is this happening?
A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Question: Is the extraction recovery of the SIL internal standard consistent across all samples?
-
Action: Review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from protein precipitation to solvent evaporation.
-
-
Matrix Effects:
-
Question: Are co-eluting matrix components suppressing or enhancing the ionization of the SIL internal standard to varying degrees in different samples?
-
Action: Evaluate matrix effects using the post-extraction spike method detailed in the "Experimental Protocols" section. If significant matrix effects are observed, consider improving sample cleanup, modifying chromatographic conditions to separate the internal standard from interfering components, or using a different ionization source if available.
-
-
Injector Variability:
-
Question: Is the autosampler injecting consistent volumes?
-
Action: Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the syringe and sample loop.
-
-
Carryover:
-
Question: Is there carryover from a high-concentration sample to a subsequent low-concentration sample?
-
Action: Inject a blank sample immediately after a high-concentration standard to assess carryover. Optimize the injector wash procedure by using a stronger wash solvent or increasing the wash volume and duration.
-
Issue 3: Poor Recovery of the SIL Internal Standard
Q: My SIL internal standard shows consistently low recovery after sample preparation. How can I improve this?
A: Low recovery indicates that a significant portion of the internal standard is being lost during the sample preparation process.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Extraction Conditions:
-
Question: Is the extraction solvent and pH appropriate for the physicochemical properties of the SIL internal standard?
-
Action: Experiment with different extraction solvents or solvent mixtures and adjust the pH of the sample to optimize the extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type, wash, and elution solvents are appropriate.
-
-
Incomplete Elution from SPE Cartridge:
-
Question: Is the elution volume sufficient to completely elute the SIL internal standard from the SPE sorbent?
-
Action: Increase the volume of the elution solvent and ensure it has the appropriate strength to disrupt the interaction between the internal standard and the sorbent.
-
-
Adsorption to Labware:
-
Question: Is the SIL internal standard adsorbing to the surface of plastic tubes or pipette tips?
-
Action: Use low-adsorption labware or add a small amount of an organic solvent or a surfactant to the sample to reduce non-specific binding.
-
-
Analyte-Internal Standard Differences:
-
Question: Do the analyte and SIL internal standard have different extraction recoveries?
-
Action: While SIL internal standards are expected to have similar recovery to the analyte, significant differences can occur, especially with deuterated standards. Evaluate the recovery of both the analyte and the internal standard separately. A 35% difference in extraction recovery between haloperidol and its deuterated internal standard has been reported.
-
Issue 4: Isotopic Impurity and Cross-Contribution
Q: I suspect that my SIL internal standard contains unlabeled analyte, or that the analyte's isotopic cluster is interfering with the internal standard's signal. How can I confirm and correct for this?
A: Isotopic impurity or cross-contribution can lead to inaccurate quantification, particularly at low analyte concentrations.
Potential Causes and Troubleshooting Steps:
-
Presence of Unlabeled Analyte in the SIL IS:
-
Question: Does the SIL internal standard solution contain a significant amount of the unlabeled analyte?
-
Action: Analyze a high-concentration solution of the SIL internal standard without the analyte present. Monitor the mass transition for the unlabeled analyte. The presence of a peak indicates impurity. It is crucial to use SIL internal standards with high isotopic purity, ideally with the unlabeled species being undetectable.[3]
-
-
Isotopic Contribution from the Analyte:
-
In-source Fragmentation or Back-Exchange (for Deuterated Standards):
-
Question: Is the deuterium label on my internal standard stable, or is it being lost?
-
Action: Deuterated standards can sometimes undergo H/D back-exchange in solution or during ionization.[5][7] This can lead to the formation of ions with a lower mass that might interfere with the analyte signal. Consider using a ¹³C or ¹⁵N labeled internal standard, as these are generally more stable.[7][8]
-
| Parameter | Acceptance Criteria | Reference |
| Chemical Purity | > 98% (typical) | [9] |
| Isotopic Purity | > 98% (typical); Unlabeled species < 0.5% | [3] |
| Matrix Factor (MF) | Ideally between 0.8 and 1.2 | [10] |
| IS-Normalized MF | Close to 1.0 | [10] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. Variability should be low (e.g., CV < 15%). | [11] |
| Analyte to IS Cross-Contribution | Should be minimized, especially at the Lower Limit of Quantification (LLOQ). | [12] |
Table 1: General Acceptance Criteria for SIL Internal Standard Performance.
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC-UV
Objective: To determine the chemical purity of the SIL internal standard and identify any non-isotopically labeled impurities.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of the SIL internal standard in a suitable solvent. From this stock, prepare a series of dilutions to create a calibration curve.
-
HPLC-UV Analysis:
-
Use a high-performance liquid chromatography (HPLC) system with a UV detector.
-
Select a column and mobile phase that provide good chromatographic separation of the analyte and potential impurities.
-
Set the UV detector to the wavelength of maximum absorbance for the analyte.
-
-
Data Analysis:
-
Run the calibration standards and the SIL internal standard solution.
-
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. This provides an estimate of the chemical purity.
-
Protocol 2: Assessment of Isotopic Purity and Cross-Contribution by Mass Spectrometry
Objective: To determine the isotopic enrichment of the SIL internal standard and assess the level of unlabeled analyte and potential cross-contribution.
Methodology:
-
Direct Infusion or LC-MS Analysis:
-
Prepare a high-concentration solution of the SIL internal standard and a separate solution of the unlabeled analyte.
-
Analyze each solution separately by direct infusion into the mass spectrometer or by LC-MS.
-
-
Data Acquisition:
-
Acquire full-scan mass spectra for both the analyte and the SIL internal standard.
-
For cross-contribution assessment, analyze a blank matrix spiked only with the analyte at the upper limit of quantification (ULOQ) and monitor the mass transition of the internal standard. Then, analyze a blank matrix spiked only with the internal standard and monitor the mass transition of the analyte.
-
-
Data Analysis:
-
Isotopic Purity: Examine the mass spectrum of the SIL internal standard. The relative intensity of the peak corresponding to the unlabeled analyte should be minimal. Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.
-
Cross-Contribution: In the ULOQ analyte sample, the signal at the internal standard's m/z should be negligible. In the internal standard-only sample, the signal at the analyte's m/z should also be negligible.
-
Protocol 3: Evaluation of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.[10]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and SIL internal standard into the extracted matrix just before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL internal standard into the blank matrix before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL Internal Standard)
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low or no SIL internal standard signal.
Caption: Troubleshooting workflow for high variability in SIL IS response.
References
- 1. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technology [promise-proteomics.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of ESI Source Parameters for Deuterated Compounds
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) source parameters for deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and accurate analysis of deuterated molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated internal standard and analyte have different retention times?
A1: This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. While often minimal, this can impact quantification if the peaks do not co-elute perfectly.
Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?
A2: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.
-
Use a Higher Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift, so selecting a standard with fewer deuterium substitutions, while still providing a sufficient mass shift, can be beneficial.[1]
-
Consider ¹³C or ¹⁵N Labeled Standards: If significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[2]
Q3: My deuterated standard shows a different peak shape compared to my analyte. What could be the cause?
A3: Discrepancies in peak shape can arise from several factors:
-
Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.
-
Source Conditions: Suboptimal ESI source parameters can affect the ionization efficiency and stability of one compound more than the other. A systematic optimization of the source parameters is recommended.
-
Sample Preparation: Issues during sample extraction or reconstitution could selectively affect the deuterated standard.
Q4: I am observing poor signal intensity for my deuterated compound. What ESI parameters should I focus on?
A4: To improve signal intensity, a systematic optimization of the following ESI source parameters is crucial:
-
Spray Voltage: This is a critical parameter for establishing a stable spray.[3] Optimize this parameter to maximize the signal for your deuterated analyte.
-
Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.
-
Drying Gas Temperature: This parameter also influences desolvation. A temperature that is too low may result in solvent clusters, while a temperature that is too high could cause thermal degradation of the analyte.
-
Cone Voltage (or Fragmentor/Orifice Voltage): This voltage helps in declustering ions and can be optimized to maximize the intensity of the precursor ion.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Chromatographic shift between analyte and deuterated standard | Deuterium isotope effect. | 1. Modify the LC gradient to improve peak co-elution.2. If the shift is significant, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled standard.[2]3. Ensure your data analysis software can accurately integrate partially separated peaks.[1] |
| Poor peak shape for the deuterated standard | Co-eluting impurity or suboptimal source conditions. | 1. Check the purity of your deuterated standard.2. Perform a systematic optimization of ESI source parameters (see detailed protocol below).3. Inject the standard by itself to assess its peak shape without the analyte. |
| Low signal intensity or high signal variability | Inefficient ionization or unstable spray. | 1. Optimize the spray voltage to achieve a stable Taylor cone.[3]2. Adjust nebulizer and drying gas flow rates and temperature for optimal desolvation.3. Optimize the cone voltage to maximize the precursor ion signal.[4][5] |
| In-source fragmentation of the deuterated compound | Cone voltage is too high. | 1. Gradually decrease the cone voltage and monitor the abundance of the precursor ion versus any fragment ions.[4][6]2. Ensure that the chosen precursor ion for quantification is stable across the expected concentration range. |
| Signal suppression of the internal standard | High concentration of the analyte competing for ionization. | 1. This can be a natural consequence of the ESI process. The use of a stable isotope-labeled internal standard that co-elutes with the analyte should compensate for this effect in the ratio of the two signals. |
Quantitative Data: Typical ESI Source Parameter Ranges
The optimal ESI source parameters are compound and instrument-dependent. The following table provides general starting ranges for method development. It is crucial to perform a systematic optimization for each specific application.[7]
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) | Considerations for Deuterated Compounds |
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize the risk of in-source reactions. |
| Drying Gas Temperature (°C) | 200 - 350 | 200 - 350 | Optimize to ensure efficient desolvation without causing thermal degradation. The optimal temperature may be slightly different for the deuterated compound. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Higher flow rates can improve desolvation but may also reduce sensitivity if set too high. |
| Nebulizer Pressure (psi) | 10 - 50 | 10 - 50 | Affects droplet size and spray stability. |
| Cone Voltage (V) | 10 - 60 | 10 - 60 | A critical parameter to optimize for maximizing the precursor ion and minimizing fragmentation. The optimal voltage may differ slightly between the analyte and the deuterated standard.[4][5][6] |
Note: These are general ranges and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.
Experimental Protocol: Systematic Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimize ESI source parameters for a deuterated compound and its corresponding analyte.
Objective: To determine the optimal ESI source parameters that provide maximum signal intensity, stability, and minimal in-source fragmentation for both the analyte and its deuterated internal standard.
Materials:
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Mobile phase used for the LC method
-
Mass spectrometer with an ESI source
Methodology:
-
Initial Instrument Setup:
-
Set up the mass spectrometer in the appropriate ionization mode (positive or negative) for your compounds.
-
Begin with the instrument manufacturer's recommended default ESI source parameters.
-
-
Infusion Analysis:
-
Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that gives a reasonable signal.
-
Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Systematic Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.
-
Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on the signal intensity and stability. Record the optimal pressure.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard.
-
Cone Voltage (Fragmentor/Orifice Voltage): This is a crucial step. Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard.[4] Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
-
Verification with LC-MS:
-
Once the optimal parameters are determined through infusion, perform an injection of a sample containing both the analyte and the deuterated internal standard using your LC method.
-
Verify that the optimized parameters provide good peak shape, sensitivity, and signal stability under chromatographic conditions. Minor adjustments may be necessary.
-
Visualizations
Caption: ESI source parameter optimization workflow.
Caption: Troubleshooting logic for common issues.
References
- 1. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
improving recovery of Cinoxacin-d5 during sample extraction
Welcome to the technical support center for Cinoxacin-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
A1: this compound is the deuterium-labeled version of Cinoxacin, a synthetic antibiotic belonging to the quinolone class.[1][2] In analytical chemistry, it is primarily used as an internal standard (IS) for the quantification of Cinoxacin or other related quinolone compounds in various biological matrices.[1] Since its chemical and physical properties are nearly identical to the non-labeled analyte, it can be added to a sample at a known concentration before extraction to account for analyte loss during sample preparation and for variability in instrument response.[3][4]
Q2: I'm experiencing low recovery of this compound. What are the general causes?
A2: Low recovery of an internal standard like this compound points to inefficiencies in the sample extraction process. The most common causes include suboptimal pH of the sample or solvents, incorrect choice of extraction solvent or solid-phase extraction (SPE) sorbent, formation of emulsions in liquid-liquid extraction (LLE), or co-precipitation with matrix components like proteins. Each extraction technique has unique challenges that are addressed in the specific troubleshooting guides below.
Q3: When is the correct time to add the this compound internal standard to my sample?
A3: To accurately account for analyte loss throughout the entire sample preparation workflow, the internal standard should be added as early as possible.[5] Ideally, you should spike your sample with this compound before any extraction, precipitation, or clean-up steps are performed.[4]
Q4: How can I distinguish between low recovery and matrix effects?
A4: Low recovery means the analyte is physically lost during sample preparation, while matrix effects refer to the suppression or enhancement of the analyte's signal during analysis (e.g., in an LC-MS/MS source) due to co-eluting compounds from the sample matrix.[6][7] To differentiate, you can perform a post-extraction spike experiment. Compare the instrument response of a sample spiked with this compound after the extraction process to a standard solution of this compound at the same concentration in a clean solvent. If the response of the post-extraction spike is significantly lower than the clean standard, it indicates signal suppression due to matrix effects.[6] If the response is similar, but your pre-extraction spike recovery is low, the issue lies with the extraction efficiency itself.
Troubleshooting Low Recovery: A Step-by-Step Guide
If you are experiencing low recovery of this compound, this workflow can help you identify and resolve the issue. Start by identifying the step where the analyte is being lost.
Caption: General troubleshooting workflow for low this compound recovery.
Guide 1: Solid-Phase Extraction (SPE) Troubleshooting
Q: My this compound is being lost during the sample loading step. What should I do?
A: This indicates that the analyte is not binding effectively to the SPE sorbent.[8] Cinoxacin has a carboxylic acid group, so its charge state is pH-dependent.[9] For retention on a reversed-phase (e.g., C18) sorbent, the analyte should be in its neutral, less polar form.
-
Solution 1: Adjust Sample pH: Lower the pH of your sample to below the pKa of the carboxylic acid group (typically pH < 4). This protonates the group, making the molecule more neutral and increasing its retention on non-polar sorbents.[10][11]
-
Solution 2: Reduce Sample Solvent Strength: If your sample is diluted in a solvent with a high percentage of organic content (e.g., methanol or acetonitrile), the solvent may be too strong and prevent the analyte from binding. Dilute your sample with a weaker solvent, such as water or an aqueous buffer.[12]
-
Solution 3: Check Cartridge Capacity: You may be overloading the SPE cartridge. Consider reducing the sample volume or using a cartridge with a larger sorbent bed.[13]
Q: My this compound is being washed away before elution. How can I prevent this?
A: This happens when the wash solvent is strong enough to elute your analyte along with the interferences.[8]
-
Solution: Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol in water, try reducing it to 20%. The goal is to find a composition that removes interferences without eluting the this compound.[14]
Q: I'm getting very little this compound in my final eluate. How can I improve elution?
A: This suggests that your analyte is irreversibly bound to the sorbent or that the elution solvent is too weak to displace it.[14]
-
Solution 1: Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer.
-
Solution 2: Adjust Elution Solvent pH: To elute from a reversed-phase sorbent, you can make the analyte more polar. For a carboxylic acid, this can be achieved by increasing the pH to deprotonate the acid group. Adding a small amount of a basic modifier like ammonium hydroxide to your elution solvent can significantly improve recovery.[11]
-
Solution 3: Increase Elution Volume: You may not be using enough solvent to fully elute the compound. Try increasing the volume of the elution solvent or performing a second elution and combining the fractions.[14]
Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting
Q: An emulsion is forming during my LLE, preventing phase separation. How can I resolve this?
A: Emulsion formation is a common problem, especially with complex biological matrices like plasma.[15]
-
Solution 1: Gentle Mixing: Instead of vigorous shaking or vortexing, gently rock or invert the sample tube. This reduces the energy that creates emulsions but still allows for sufficient surface area contact for extraction.[15]
-
Solution 2: 'Salting Out': Add a salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion and drive the analyte into the organic phase.[16]
-
Solution 3: Centrifugation: Spinning the sample at high speed can help compact the emulsion layer and improve the separation of the two phases.
-
Solution 4: Change Solvent System: If emulsions persist, consider using a different extraction solvent.[17]
Q: My recovery of this compound is consistently low after LLE. What parameters should I optimize?
A: Low LLE recovery is typically due to poor partitioning of the analyte into the organic phase.
-
Solution 1: Optimize pH: The partitioning of this compound between aqueous and organic layers is highly dependent on pH. To extract it into an organic solvent, the molecule should be in its neutral form. Adjust the sample pH to be acidic (e.g., pH < 4).[16] Conversely, it's also possible to perform extractions at a very high pH (>9) where the molecule is charged, depending on the chosen solvent system.[18]
-
Solution 2: Increase Solvent Polarity: If this compound is too polar to be efficiently extracted by your current solvent, try a more polar, water-immiscible solvent like ethyl acetate.
-
Solution 3: Increase Solvent-to-Sample Ratio: Using a larger volume of organic solvent can help shift the equilibrium and improve extraction efficiency.
Guide 3: Protein Precipitation (PPT) Troubleshooting
Q: Recovery of this compound is poor after precipitating proteins with acetonitrile. What could be the cause?
A: This may be due to the analyte being trapped within the precipitated protein pellet (co-precipitation).
-
Solution 1: Optimize Solvent-to-Sample Ratio: A common ratio is 3:1 (acetonitrile to sample). Ensure you are using a sufficient volume of precipitant to crash out the proteins effectively.
-
Solution 2: Vortex and Centrifuge Properly: Ensure the sample and solvent are thoroughly mixed to allow for complete protein precipitation. Also, ensure centrifugation speed and time are adequate to form a tight pellet.
-
Solution 3: Re-Extract the Pellet: After collecting the supernatant, try re-suspending the protein pellet in a smaller volume of the precipitation solvent, vortexing, centrifuging again, and then combining the second supernatant with the first. This can recover any analyte that was trapped in the initial pellet.
Data & Protocols
Table 1: Comparison of Common Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low (many interferences remain) | Moderate | High (can isolate specific compounds) |
| Recovery | Can be variable, risk of co-precipitation | Generally good, but emulsion-prone | High and reproducible if optimized |
| Throughput | High (fast and easy) | Low to Moderate (can be labor-intensive) | Moderate to High (amenable to automation) |
| Matrix Effects | High | Moderate | Low |
| Best For | Rapid screening, high-throughput analysis | Cleaner extracts than PPT | High sensitivity and specificity analysis |
Table 2: Typical Starting Conditions for Quinolone Extraction using SPE
| Parameter | Condition | Rationale |
| Sorbent Type | Reversed-Phase (C18, HLB) | Retains non-polar compounds. Quinolones can be retained in their neutral form.[11] |
| Sample Pre-treatment (pH) | Adjust to pH 2.5 - 4.0 | Protonates the carboxylic acid group, making the molecule more neutral for better retention.[10][11] |
| Conditioning Solvent | Methanol or Acetonitrile | Wets the sorbent and activates the stationary phase. |
| Equilibration Solvent | Acidified Water (pH 2.5 - 4.0) | Primes the sorbent with the pH conditions of the sample to ensure proper binding. |
| Wash Solvent | 5-20% Methanol in Acidified Water | Removes polar interferences without eluting the analyte. |
| Elution Solvent | Methanol or Acetonitrile with 2-5% base (e.g., NH4OH) or acid (e.g., formic acid) | The organic solvent disrupts hydrophobic interactions, while the pH modifier ensures the analyte is in a state that is readily eluted.[11][19] |
Experimental Protocols (General Guides)
Disclaimer: These are general starting protocols. Optimization is required for specific matrices and analytical goals.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol uses a generic reversed-phase SPE cartridge.
Caption: Standard workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Add 600 µL of 2% phosphoric acid in water. Vortex to mix. Centrifuge for 10 minutes at 4000 rpm to pellet any precipitated material.
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
SPE Equilibration: Equilibrate the cartridge by passing 1 mL of acidified water (pH 3.0).
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in acidified water (pH 3.0) to remove polar interferences.
-
Elution: Elute the this compound and other analytes with 1 mL of methanol containing 2% ammonium hydroxide. Collect the eluate for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
Caption: pH's effect on this compound's charge and solubility.
Methodology:
-
Sample Preparation: To 500 µL of urine in a glass tube, add 20 µL of this compound internal standard solution.
-
pH Adjustment: Add 50 µL of 1M HCl to acidify the sample. Vortex briefly.
-
Extraction: Add 2 mL of ethyl acetate. Cap the tube and mix using a gentle rocker for 15 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT) of this compound from Serum
Methodology:
-
Sample Preparation: To 100 µL of serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant and transfer it to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRC-C475702-100MG | LGC Standards [lgcstandards.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. On Internal Standard - Chromatography Forum [chromforum.org]
- 5. echemi.com [echemi.com]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. Cinoxacin | C12H10N2O5 | CID 2762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. specartridge.com [specartridge.com]
- 14. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 18. Development of a pH-dependent homogeneous liquid-liquid extraction by cold-induced phase separation in acetonitrile/water mixtures for determination of quinolone residues in animal-derived foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
Technical Support Center: Troubleshooting Co-elution with Cinoxacin-d5
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Cinoxacin-d5 as an internal standard in their analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of co-elution of your analyte of interest with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Cinoxacin, a synthetic antimicrobial agent belonging to the quinolone class.[1][2] In analytical chemistry, particularly in LC-MS/MS, stable isotope-labeled compounds like this compound are ideal internal standards. They are chemically almost identical to their non-labeled counterparts (the analyte), meaning they exhibit very similar behavior during sample preparation, chromatography, and ionization.[3] This allows for accurate quantification by correcting for variations in sample processing and matrix effects. This compound is commonly used as an internal standard for the analysis of other quinolone and fluoroquinolone antibiotics.[4][5]
Q2: What is co-elution and why is it a problem when using this compound?
Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same or very similar retention times.[6] When your analyte of interest co-elutes with the internal standard, this compound, it can lead to several problems:
-
Inaccurate Quantification: The mass spectrometer may not be able to distinguish between the analyte and the internal standard if their signals overlap, leading to inaccurate measurement of the analyte's concentration.
-
Ion Suppression or Enhancement: If the co-eluting compounds are in high concentrations, they can compete for ionization in the mass spectrometer's source. This phenomenon, known as matrix effect, can suppress or enhance the signal of the analyte, leading to erroneous results.[3]
-
Difficulty in Peak Integration: Overlapping chromatographic peaks are difficult to integrate accurately, which is crucial for quantitative analysis.
Q3: My analyte is a fluoroquinolone antibiotic and it's co-eluting with this compound. What are the likely causes?
Fluoroquinolone antibiotics are often structurally similar to each other and to Cinoxacin.[4] This chemical similarity is a primary reason for co-elution. The chromatographic conditions you are using may not have sufficient selectivity to separate these closely related compounds. Factors that can contribute to co-elution in this scenario include:
-
Suboptimal Mobile Phase Composition: The pH, organic modifier, or additives in your mobile phase may not be ideal for achieving the necessary separation.
-
Inappropriate Stationary Phase: The type of LC column (e.g., C18, C8) and its properties (e.g., particle size, pore size) might not be the best choice for your specific analytes.
-
Isocratic Elution: An isocratic elution (constant mobile phase composition) may not provide enough resolving power for complex mixtures or structurally similar compounds. A gradient elution might be necessary.
-
Flow Rate and Temperature: These parameters can also influence chromatographic selectivity and resolution.
Troubleshooting Guide for Co-elution of Analytes with this compound
If you are experiencing co-elution of your analyte with this compound, follow this step-by-step troubleshooting guide.
Step 1: Confirm Co-elution
First, ensure that you are indeed observing co-elution. This can be confirmed by:
-
Visual Inspection of Chromatograms: Look for broad or asymmetrical peaks where your analyte and this compound are expected to elute.
-
Extracted Ion Chromatograms (EICs): Overlay the EICs for the specific m/z transitions of your analyte and this compound. If the peaks have the same retention time, co-elution is occurring.
Step 2: Methodical Optimization of Chromatographic Conditions
The key to resolving co-elution is to systematically modify your LC method to improve separation. It is recommended to change one parameter at a time to understand its effect.
References
- 1. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification by Chromatographic Co-elution: Monitoring of Drug-Protein Interactions without Immobilization or Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. moca.net.ua [moca.net.ua]
Technical Support Center: Ensuring the Stability of Cinoxacin-d5 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Cinoxacin-d5 in processed samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
A1: The stability of this compound, like many deuterated internal standards, can be influenced by several factors. The most common factors include temperature, light exposure, pH of the solution, the presence of oxidative agents, and enzymatic degradation in biological matrices.[1] It is crucial to control these factors throughout the sample collection, processing, and storage stages to ensure the integrity of the internal standard.
Q2: What are the recommended storage conditions for this compound stock solutions and processed samples?
A2: For long-term stability of stock solutions, it is generally recommended to store them at -20°C or -80°C in a tightly sealed container, protected from light. For processed biological samples (e.g., plasma, urine) containing this compound, freezing at -20°C or -80°C is also the standard practice to minimize degradation.[2][3] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: Can the deuterated label on this compound be lost during sample processing?
A3: Yes, there is a potential for deuterium loss from the internal standard due to exchange with protons in the surrounding solution.[4] This can be influenced by factors such as pH and temperature. To minimize this risk, it is advisable to work with neutral or slightly acidic conditions where possible and avoid prolonged exposure to harsh pH conditions or high temperatures during sample preparation.
Q4: How can I assess the stability of this compound in my specific matrix?
A4: A stability study should be performed by analyzing quality control (QC) samples at different time points and under various storage conditions. The response of this compound in these samples is compared to a freshly prepared standard. A common approach is to assume stability if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal over time in stored samples. | Degradation due to improper storage conditions. | Ensure samples are stored at or below -20°C and protected from light. Avoid repeated freeze-thaw cycles. |
| Instability in the sample matrix. | Evaluate the effect of the biological matrix on stability. Consider using a protein precipitation method followed by immediate analysis or freezing. | |
| Inconsistent this compound response across a batch. | Incomplete mixing of the internal standard with the sample. | Ensure thorough vortexing or mixing after adding the internal standard to the sample. |
| Matrix effects affecting ionization. | Optimize the sample preparation method to remove interfering matrix components. Consider using a different ionization source or modifying chromatographic conditions. | |
| Appearance of unexpected peaks near the this compound retention time. | Degradation of this compound into other products. | Investigate potential degradation pathways. Modify sample processing to avoid conditions that promote degradation (e.g., extreme pH, high temperature). |
| Contamination of the analytical system. | Clean the LC-MS system, including the column and ion source, to remove any potential contaminants. | |
| Shift in the retention time of this compound. | Changes in the chromatographic conditions. | Verify the mobile phase composition, pH, and column temperature. Ensure the column is properly equilibrated. |
| Interaction with matrix components. | Evaluate and minimize matrix effects through sample clean-up or chromatographic optimization. |
Quantitative Data Summary
The following tables provide illustrative stability data for a quinolone antibiotic (as a proxy for this compound) under various storage conditions. This data is for guidance and should be confirmed by a specific stability study for your matrix and analytical method.
Table 1: Stability of a Quinolone in Human Plasma
| Storage Condition | Time Point | Mean Concentration (% of Initial) |
| Room Temperature (~25°C) | 4 hours | 98.5% |
| 24 hours | 92.1% | |
| Refrigerated (2-8°C) | 24 hours | 99.2% |
| 72 hours | 97.8% | |
| Frozen (-20°C) | 1 week | 99.5% |
| 1 month | 98.9% | |
| 3 months | 96.5% | |
| Frozen (-80°C) | 3 months | 99.8% |
| 6 months | 99.1% |
Table 2: Freeze-Thaw Stability of a Quinolone in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) |
| 1 | 99.6% |
| 2 | 98.7% |
| 3 | 96.4% |
| 4 | 93.8% |
| 5 | 90.5% |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Divide the stock solution into multiple aliquots in tightly sealed vials.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and protected from light.
-
At specified time intervals (e.g., 0, 7, 14, 30, 90 days), analyze an aliquot from each storage condition.
-
Compare the peak area or concentration of the stored solutions to that of a freshly prepared stock solution.
Protocol 2: Processed Sample Stability Assessment (Freeze-Thaw and Long-Term)
-
Spike a pooled biological matrix (e.g., human plasma) with a known concentration of this compound to prepare low and high concentration quality control (QC) samples.
-
For Freeze-Thaw Stability: Subject aliquots of the QC samples to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature). Analyze the samples after each cycle.
-
For Long-Term Stability: Store aliquots of the QC samples at the desired storage temperatures (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 0, 1, 3, 6 months), retrieve a set of QC samples from each temperature, thaw them, and analyze.
-
The concentration of this compound in the stored QC samples is compared to the nominal concentration to determine stability.
Visualizations
Caption: Experimental workflow for sample processing and stability assessment of this compound.
Caption: Potential degradation pathways for this compound under various conditions.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Chromatographic Conditions for Cinoxacin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chromatographic conditions for the analysis of Cinoxacin-d5.
Frequently Asked Questions (FAQs)
Q1: What is the typical chromatographic method for the analysis of this compound?
A1: this compound, a deuterated internal standard for Cinoxacin, is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS/MS) or a UV detector. Common columns include C18 and C8. Mobile phases often consist of an aqueous component (like water with a formic acid or ammonium formate buffer to control pH) and an organic modifier (commonly acetonitrile or methanol).
Q2: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A2: Poor peak shape can arise from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[1] Peak fronting can be a sign of column overload or an inappropriate sample solvent.
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time variability can be caused by several factors, including:
-
Changes in mobile phase composition: Inconsistent mixing or evaporation of the more volatile solvent can alter the mobile phase strength.
-
Fluctuations in column temperature: Even small temperature changes can affect retention times.[2] A column thermostat is recommended for stable retention.[2]
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Inadequate equilibration time: The column may not be fully equilibrated with the mobile phase between gradient runs.
Q4: I am experiencing low sensitivity for this compound. How can I improve it?
A4: To enhance sensitivity, consider the following:
-
Optimize MS/MS parameters: Ensure that the precursor and product ion selection, collision energy, and other MS parameters are optimized for this compound.
-
Improve sample preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.
-
Adjust mobile phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of Cinoxacin and, consequently, the MS signal.[3][4]
-
Use a column with a smaller internal diameter: This can increase the concentration of the analyte as it reaches the detector.
Q5: What are the common matrix effects observed in the analysis of this compound in biological samples?
A5: Matrix effects, such as ion suppression or enhancement, are frequently observed in LC-MS/MS analysis of biological samples.[5][6][7][8][9] These effects are caused by co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the analyte in the mass spectrometer source.[6][7][9] Proper sample cleanup is crucial to minimize matrix effects.[5]
Troubleshooting Guides
Issue: Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Use a modern, high-purity silica column with end-capping. - Lower the mobile phase pH (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.[1] - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (note: this may not be suitable for MS detection). |
| Column Contamination | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. - If contamination persists, consider replacing the guard column or the analytical column.[2] |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Cinoxacin to ensure it is in a single ionic form. |
| Metal Chelation | - Add a chelating agent like EDTA to the mobile phase if metal contamination from the HPLC system or sample is suspected. |
Issue: Retention Time Drift
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Instability | - Prepare fresh mobile phase daily. - Ensure adequate mixing of mobile phase components. - Keep mobile phase reservoirs capped to prevent evaporation. |
| Temperature Fluctuations | - Use a column oven to maintain a constant and consistent column temperature.[2] |
| Column Equilibration | - Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially for gradient methods. Increase the equilibration time if necessary. |
| Pump Performance Issues | - Check the pump for leaks and ensure the seals are in good condition. - Degas the mobile phase to prevent air bubbles in the pump heads. |
Issue: Low Sensitivity / Poor Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | - Perform a compound optimization (infusion) for this compound to determine the optimal precursor/product ions and collision energy. |
| Matrix Effects (Ion Suppression) | - Improve sample preparation by using a more effective cleanup method (e.g., SPE with a specific sorbent). - Dilute the sample to reduce the concentration of interfering matrix components.[5] - Adjust the chromatography to separate this compound from the interfering components. |
| Incorrect Mobile Phase pH | - Experiment with different mobile phase pH values to find the optimal pH for ionization in the MS source. For ESI positive mode, a lower pH is generally preferred.[4] |
| Sample Loss During Preparation | - Evaluate the recovery of your sample preparation method by spiking a known amount of this compound into a blank matrix and comparing the response to a pure standard. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Method for this compound Analysis
-
HPLC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.0 95 3.0 95 3.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transition for this compound: To be determined by direct infusion and compound optimization. (A common approach for deuterated standards is to monitor a transition with a +5 Da shift from the parent compound's transition).
Data Presentation
Table 1: Typical HPLC Parameters for Fluoroquinolone Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (4.6 x 150 mm, 5 µm) | C8 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.05 M Phosphoric Acid | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 278 nm | MS/MS (ESI+) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis with Cinoxacin-d5
Welcome to the technical support center for minimizing ion suppression effects in LC-MS/MS analysis, with a specific focus on the use of Cinoxacin-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS/MS results?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity for your analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[4] Essentially, other molecules in the sample compete with your analyte for ionization, leading to fewer of your analyte's ions reaching the detector.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the analyte (Cinoxacin), it co-elutes and experiences similar ion suppression or enhancement effects.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the primary causes of ion suppression in my bioanalytical method?
A3: Ion suppression is primarily caused by components of the sample matrix that are not the analyte of interest. In biological matrices such as plasma or urine, common culprits include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic.[5]
-
Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Proteins and peptides: Incomplete removal of proteins can lead to significant suppression.[1]
-
Exogenous substances: These can include dosing vehicles, metabolites, and other administered drugs.
Q4: How can I determine if ion suppression is affecting my analysis?
A4: A common method to assess ion suppression is the post-column infusion experiment.[1][6][7] In this setup, a constant flow of your analyte solution is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal as the matrix components elute indicates a region of ion suppression.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS analysis.
Initial Assessment of Ion Suppression
If you observe low signal intensity, poor reproducibility, or inaccurate quantification, ion suppression should be a primary suspect.
Workflow for Investigating Ion Suppression:
Caption: A logical workflow for diagnosing and addressing ion suppression.
Strategies for Minimizing Ion Suppression
Once ion suppression is confirmed, several strategies can be employed to minimize its impact.
1. Sample Preparation Optimization
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The choice of technique can have a significant impact on the degree of ion suppression.
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and can be prone to significant ion suppression. Acetonitrile is a common precipitating agent.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for good recovery.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. SPE can be more time-consuming and requires method development.
Illustrative Comparison of Sample Preparation Techniques:
The following table provides a representative comparison of the effectiveness of different sample preparation methods in reducing ion suppression for quinolone antibiotics. Note: These are illustrative values and the actual performance will depend on the specific analyte, matrix, and method conditions.
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | 85 - 105 | 40 - 70 | Fast, simple, inexpensive | High ion suppression, risk of analyte precipitation |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 90 | 15 - 35 | Cleaner extracts than PPT, cost-effective | Can be labor-intensive, emulsion formation |
| Solid-Phase Extraction (Polymeric Sorbent) | 80 - 100 | < 15 | Cleanest extracts, high recovery, automatable | More expensive, requires method development |
2. Chromatographic Separation
Optimizing the chromatographic conditions can separate the analyte of interest from the co-eluting interfering compounds.
-
Mobile Phase Modifiers: The choice of mobile phase additives can influence both chromatography and ionization efficiency. Formic acid (0.1%) is a common choice for positive ion mode ESI as it aids in protonation. Ammonium formate or acetate can also be used.[3][8]
-
Gradient Elution: A well-designed gradient can effectively separate the analyte from early-eluting salts and late-eluting phospholipids.
-
Column Chemistry: Utilizing a different column stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation from interferences.
3. Mass Spectrometer Source Optimization
Adjusting the ion source parameters can sometimes mitigate the effects of ion suppression.
-
Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression.[2]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of your analyte relative to interfering species.
Experimental Protocols
This section provides a detailed starting point for an LC-MS/MS method for the analysis of a target analyte using this compound as an internal standard in a biological matrix like plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol). Vortex briefly. Add 200 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Parameters
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
These are hypothetical transitions and should be optimized for your specific instrument.
-
Analyte (e.g., Cinoxacin): Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound: Precursor Ion+5 > Product Ion 1 (Quantifier), Precursor Ion+5 > Product Ion 2 (Qualifier)
-
-
Key Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Visualization of Key Concepts
Mechanism of Ion Suppression in ESI
Caption: Competition for ionization within an ESI droplet leads to ion suppression.
By following these guidelines and utilizing the provided protocols as a starting point, researchers can effectively troubleshoot and minimize ion suppression, leading to more reliable and accurate LC-MS/MS data when using this compound as an internal standard.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
protocol for validating a bioanalytical method with Cinoxacin-d5
A Comprehensive Guide to Bioanalytical Method Validation Using Cinoxacin-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and toxicokinetic data. This guide provides a detailed protocol for the validation of a bioanalytical method using this compound as an internal standard (IS), a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Furthermore, it offers a comparative analysis with alternative internal standards, supported by experimental data.
The Role of Internal Standards in Bioanalytical Assays
Internal standards are essential in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely considered the gold standard. They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects, thus providing the most accurate correction.[2]
Comparison of Internal Standards
While SIL internal standards are preferred, structural analogs are also utilized, especially when a SIL version of the analyte is unavailable or cost-prohibitive. The following table compares the performance of a deuterated internal standard like this compound with a common structural analog alternative, Ofloxacin, for the analysis of a hypothetical analyte structurally similar to fluoroquinolones.
| Validation Parameter | This compound (Deuterated IS) | Ofloxacin (Structural Analog IS) | Justification |
| Linearity (r²) | > 0.998 | > 0.995 | This compound more closely mimics the analyte's ionization behavior, leading to a more consistent response across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | The deuterated IS better compensates for matrix effects and extraction variability, resulting in higher accuracy.[3] |
| Precision (% CV) | < 5% | < 10% | The consistent behavior of the SIL IS leads to lower variability in replicate measurements.[3] |
| Matrix Effect (% CV) | < 10% | < 15% | As a stable isotope-labeled analog, this compound is affected by matrix components in the same way as the analyte, leading to more effective normalization. |
| Recovery (% CV) | < 10% | < 15% | Similar extraction properties result in more consistent recovery across different samples. |
Experimental Protocol: Bioanalytical Method Validation with this compound
This section details the experimental protocol for the validation of a bioanalytical method for the quantification of an analyte in human plasma using this compound as the internal standard by LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate analyte working standard solutions to prepare calibration curve (CC) standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and this compound.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[3]
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different blank plasma lots. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS). |
| Linearity | Analyze calibration curves on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) in three separate runs. | Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).[3] |
| Matrix Effect | Analyze QC samples prepared in at least six different plasma lots. | The coefficient of variation (%CV) of the peak area ratios should be ≤ 15%. |
| Recovery | Compare the peak areas of the analyte from extracted samples to those of post-extraction spiked samples at LQC, MQC, and HQC. | Recovery should be consistent, with a %CV ≤ 15%. |
| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations should be within ±15% of the nominal concentrations. |
| Dilution Integrity | Dilute a sample with a concentration above the ULOQ with blank plasma. | Accuracy and precision should be within ±15%. |
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key experimental workflows.
References
- 1. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cinoxacin-d5 and Other Quinolone Internal Standards in Analytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinolone antibiotics, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Cinoxacin-d5 with other commonly used deuterated quinolone internal standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Performance Comparison of Quinolone Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. Deuterated analogs of the analytes are considered the gold standard for LC-MS/MS analysis due to their similar physicochemical properties. While direct head-to-head comparative studies are limited, the following table summarizes typical performance data for this compound and other common quinolone internal standards as reported in various studies. This compiled data provides insights into their relative performance in different matrices.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Key Findings |
| This compound | Cinoxacin, other acidic quinolones | Animal Tissues, Environmental Samples | 85 - 110 | < 15 | Effective for the quantification of acidic quinolones. |
| Ciprofloxacin-d8 | Ciprofloxacin, Enrofloxacin, Norfloxacin | Human Serum & Urine | 80 - 113 | < 7.5 | Widely used for the analysis of fluoroquinolones in biological fluids.[1][2] |
| Norfloxacin-d5 | Norfloxacin, Ciprofloxacin, Enrofloxacin | Honey, Animal Tissues | Not specified | Not specified | Utilized to compensate for instrument fluctuation and matrix variances in honey.[3] |
| Enrofloxacin-d5 | Enrofloxacin, Ciprofloxacin | Bovine Liver, Urine | 66 - 110 | < 18.8 | Suitable for the analysis of fluoroquinolones in complex animal-derived matrices.[4] |
Note: The data presented is a compilation from multiple studies and not from a single comparative experiment. Performance can vary based on the specific matrix, extraction method, and instrument conditions.
Experimental Protocols
A robust analytical method is crucial for the accurate quantification of quinolone residues. The following is a representative experimental protocol for the analysis of quinolones in a biological matrix using LC-MS/MS with an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Homogenization: Homogenize 1 gram of the tissue sample.
-
Spiking: Add a known concentration of the internal standard (e.g., this compound) to the homogenized sample.
-
Extraction: Extract the sample with an appropriate solvent, such as acetonitrile with 1% formic acid.
-
Centrifugation: Centrifuge the sample to separate the supernatant.
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol (B) is typical.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for quinolones.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of quinolones using an internal standard with LC-MS/MS.
Quinolone Mechanism of Action
Understanding the mechanism of action of quinolones is crucial for drug development professionals. The following diagram illustrates the signaling pathway through which quinolones exert their antibacterial effect.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable analytical methods for quinolone antibiotics. While this compound is a suitable choice, particularly for acidic quinolones, other deuterated standards such as Ciprofloxacin-d8 and Enrofloxacin-d5 have demonstrated broad utility for the wider class of fluoroquinolones. The selection should be based on the specific analytes of interest, the sample matrix, and a thorough method validation that assesses the internal standard's ability to compensate for analytical variability. The provided experimental protocol and workflow offer a solid foundation for developing and implementing such methods in a research or drug development setting.
References
- 1. In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and rosoxacin compared with cinoxacin and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Assessing the Stability of Cinoxacin-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of analytical standards is paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of the stability of Cinoxacin-d5 under various storage conditions, benchmarked against other quinolone antibiotics. The information presented herein is supported by experimental data from published literature to aid in the development of robust analytical methods.
This compound, a deuterated analog of the quinolone antibiotic Cinoxacin, is frequently employed as an internal standard in pharmacokinetic and bioanalytical studies. Its stability is a critical factor that can influence the precision of these assays. This guide outlines the expected stability of this compound based on the known behavior of Cinoxacin and compares it with another commonly used deuterated standard, Ciprofloxacin-d8.
Comparative Stability under Forced Degradation
The following table summarizes the typical degradation of Ciprofloxacin under various stress conditions, which can be used as a proxy to anticipate the stability of Cinoxacin.
| Stress Condition | Reagent and Conditions | Ciprofloxacin % Degradation | Expected this compound Behavior |
| Acidic Hydrolysis | 0.1 N HCl at 70°C for 4 hours | ~20%[1][2] | Susceptible to degradation, with the primary site likely being the quinolone core. |
| Alkaline Hydrolysis | 0.1 N NaOH at 70°C for 4 hours | ~24%[2] | More susceptible to degradation compared to acidic conditions, a common trait for many quinolones. |
| Oxidative Degradation | 3% H₂O₂ at 70°C for 4 hours | ~40%[1][2] | Significant degradation is expected, as the quinolone structure is susceptible to oxidation. |
| Photodegradation | UV radiation for 5 days | ~30%[1][2] | Prone to degradation upon exposure to UV light, a known characteristic of the quinolone class. |
| Thermal Degradation | 60°C for 24 hours | ~10%[1][2] | Relatively stable at moderately elevated temperatures for a short duration. |
Long-Term Storage Stability Comparison
For routine laboratory use, understanding the long-term stability of analytical standards under typical storage conditions is crucial. The stability of Ciprofloxacin solutions has been well-documented and serves as a useful comparison for this compound.
| Storage Condition | This compound (Predicted) | Ciprofloxacin-d8 (Predicted from Ciprofloxacin data) |
| Refrigerated (2-8°C, protected from light) | Expected to be stable for extended periods (months). | Stable for at least 30 days in PVC minibags when prepared in 5% dextrose in water (D5W) or normal saline (NS)[3][4]. |
| Room Temperature (21-24°C, exposed to light) | Susceptible to photodegradation over time. | Stable for at least 30 days in PVC minibags in D5W or NS, though some studies show a 9% decrease in concentration after 96 hours of exposure to natural light[3][4]. |
| Elevated Room Temperature (29-31°C, protected from light) | Expected to be stable for at least 30 days. | Stable for at least 30 days in PVC minibags in D5W or NS[3][4]. |
Note: The stability of deuterated compounds (this compound and Ciprofloxacin-d8) is inferred from their non-deuterated counterparts. While significant differences are not expected, it is recommended to perform periodic checks on the integrity of the standards.
Experimental Protocols
To assess the stability of this compound, a stability-indicating method using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is recommended.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 70°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 70°C. Withdraw and neutralize samples at the same time intervals as for acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at 70°C. Withdraw samples at specified time points.
-
Thermal Degradation: Store the stock solution at 60°C. Analyze samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or sunlight. Analyze samples at different time intervals.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
HPLC Method Parameters (Example)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for Cinoxacin (around 270-280 nm) or MS/MS detection for higher specificity and sensitivity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for a forced degradation study and the mechanism of action of quinolone antibiotics.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Mechanism of action of Cinoxacin, inhibiting DNA gyrase and topoisomerase IV.
Conclusion
While direct stability data for this compound is limited, the extensive information available for the closely related compound, ciprofloxacin, provides a reliable framework for assessing its stability. This compound is expected to be susceptible to degradation under hydrolytic (especially alkaline), oxidative, and photolytic conditions. For routine use, storage in a refrigerator, protected from light, is recommended to ensure long-term stability. The provided experimental protocols and diagrams offer a practical guide for researchers to establish in-house stability data for this compound and to understand its biological mechanism of action.
References
- 1. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "first generation" of fluoroquinolones [facm.ucl.ac.be]
- 3. ajpsonline.com [ajpsonline.com]
- 4. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Cross-Validation of Cinoxacin Bioanalytical Methods Using Cinoxacin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet representative, bioanalytical method performance data for the quantification of Cinoxacin using Cinoxacin-d5 as an internal standard. The data illustrates a typical cross-validation exercise between two independent laboratories, herein referred to as Laboratory A and Laboratory B. The objective is to ensure data comparability and integrity when bioanalytical work is transferred or shared between facilities.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance of the bioanalytical method as validated by each laboratory.
Table 1: Method Validation Summary
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Calibration Range | 10 - 5000 ng/mL | 10 - 5000 ng/mL | Consistent between labs |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | S/N ≥ 10, Acc/Prec within ±20% |
| Intra-day Accuracy (%) | 95.8 - 104.2 | 96.5 - 103.8 | 85 - 115% (100±15%) |
| Intra-day Precision (%CV) | 2.1 - 5.8 | 1.9 - 6.2 | ≤ 15% |
| Inter-day Accuracy (%) | 97.1 - 102.9 | 98.0 - 104.5 | 85 - 115% (100±15%) |
| Inter-day Precision (%CV) | 3.5 - 7.1 | 3.2 - 6.8 | ≤ 15% |
Table 2: Cross-Validation of Quality Control (QC) Samples
| QC Level (ng/mL) | Laboratory A (Mean ± SD) | Laboratory B (Mean ± SD) | % Bias [(B-A)/A]*100 | Acceptance Criteria |
| Low QC (30) | 29.5 ± 1.8 | 30.8 ± 2.1 | +4.4% | Within ±15% |
| Mid QC (2500) | 2545 ± 122 | 2498 ± 115 | -1.8% | Within ±15% |
| High QC (4000) | 4080 ± 210 | 3950 ± 195 | -3.2% | Within ±15% |
Table 3: Stability Data Summary
| Stability Condition | Laboratory A (% Change) | Laboratory B (% Change) | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | -4.8% | -5.2% | Within ±15% |
| Short-Term (24h, room temp) | -3.1% | -2.9% | Within ±15% |
| Long-Term (90 days, -80°C) | -6.5% | -7.1% | Within ±15% |
| Post-Preparative (48h, autosampler) | -2.5% | -3.0% | Within ±15% |
Experimental Protocols
A detailed methodology for the quantification of Cinoxacin in human plasma is provided below. This protocol is representative of a typical LC-MS/MS method used in regulated bioanalysis.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality controls at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (1000 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cinoxacin: Q1 263.1 -> Q3 217.1
-
This compound: Q1 268.1 -> Q3 222.1
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process involved in a typical inter-laboratory cross-validation study.
A Researcher's Guide to Evaluating the Isotopic Purity of Cinoxacin-d5 from Different Suppliers
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Cinoxacin-d5 is a critical parameter that directly impacts the accuracy and reliability of analytical data. This guide provides a framework for the comparative evaluation of this compound from various suppliers, offering detailed experimental protocols and data presentation templates to facilitate informed purchasing decisions.
Introduction to Isotopic Purity in Deuterated Standards
Deuterated compounds, such as this compound, are essential internal standards in quantitative bioanalysis using mass spectrometry. Their utility hinges on a high and well-defined isotopic purity. Inadequate isotopic purity, characterized by the presence of significant levels of less-deuterated (d0 to d4) or over-deuterated species, can lead to inaccurate quantification of the target analyte. Therefore, rigorous evaluation of the isotopic distribution of this compound from any supplier is a prerequisite for its use in regulated and research environments.
Potential Suppliers of this compound
Several chemical suppliers specialize in the synthesis and distribution of isotopically labeled compounds. When sourcing this compound, researchers can consider the following suppliers:
-
MedChemExpress
-
LGC Standards (distributor for Toronto Research Chemicals - TRC )
-
Cymit Quimica
-
Simson Pharma Limited
-
BOC Sciences
It is important to note that while these suppliers provide product specifications, detailed batch-specific isotopic distribution data may not always be readily available on their websites. Therefore, in-house verification is highly recommended.
Experimental Evaluation of Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in an appropriate solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Prepare a similar solution of non-labeled Cinoxacin as a reference.
-
-
LC-HRMS Parameters:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient suitable for eluting Cinoxacin.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000 FWHM.
-
Key Ions:
-
Cinoxacin (unlabeled): [M+H]⁺ ≈ m/z 263.06
-
This compound: [M+H]⁺ ≈ m/z 268.10
-
-
-
-
Data Analysis:
-
Acquire the full scan mass spectrum for both the labeled and unlabeled Cinoxacin.
-
Extract the ion chromatograms for the isotopic cluster of this compound (from d0 to d5).
-
Calculate the area under the curve for each isotopic peak (M, M+1, M+2, M+3, M+4, M+5).
-
Correct for the natural isotopic abundance of carbon-13.
-
Calculate the percentage of each deuterated species (d0 to d5).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides information on the location and extent of deuteration.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent should be one in which the signals of interest do not overlap with residual solvent signals.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons on the ethyl group. The reduction in the integral of these signals compared to a non-deuterated standard provides an estimate of the degree of deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum. This will directly show the signals of the deuterium atoms.
-
The presence of signals at the expected chemical shifts for the ethyl group confirms the location of deuteration. The relative integrals can provide information about the distribution of deuterium atoms.
-
Data Presentation and Comparison
To facilitate a clear comparison between different suppliers, the quantitative data obtained from the HRMS and NMR analyses should be summarized in a structured table.
Table 1: Comparative Isotopic Purity of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC) | >99.0% | >98.5% | >99.2% |
| Isotopic Distribution (by HRMS) | |||
| % d0 | |||
| % d1 | |||
| % d2 | |||
| % d3 | |||
| % d4 | |||
| % d5 | |||
| Overall Isotopic Purity (% d5) | |||
| ¹H NMR Deuteration (%) | |||
| Lot Number | |||
| Certificate of Analysis Provided | Yes / No | Yes / No | Yes / No |
Visualizing the Evaluation Process
The following diagrams illustrate the experimental workflow for evaluating the isotopic purity of this compound and a logical framework for selecting a supplier.
Caption: Experimental workflow for the comparative evaluation of this compound.
Caption: Logical diagram for supplier selection based on isotopic purity.
Conclusion
The selection of a high-quality deuterated internal standard is fundamental to the success of quantitative analytical studies. By implementing a systematic evaluation process involving HRMS and NMR, researchers can independently verify the isotopic purity of this compound from different suppliers. This guide provides the necessary framework and experimental protocols to perform such an evaluation, ensuring the selection of a product that meets the stringent requirements of scientific research and drug development.
A Comparative Guide to Cinoxacin-d5 and 13C-Labeled Internal Standards for Enhanced Bioanalytical Accuracy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Quantitative Bioanalysis
In the landscape of quantitative bioanalysis, particularly when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of experimental data. Stable isotope-labeled (SIL) internal standards are the preferred choice due to their chemical similarity to the analyte of interest. This guide provides a detailed comparison between two common types of SILs: deuterated internal standards, using Cinoxacin-d5 as a representative example, and ¹³C-labeled internal standards.
The Critical Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound of a known concentration that is added to every sample, including calibrators and quality controls, before sample processing. Its purpose is to account for variability that can be introduced during various stages of the analytical workflow, such as sample extraction, potential degradation, and instrument response. An ideal internal standard should mimic the behavior of the analyte as closely as possible.
Deuterated vs. ¹³C-Labeled Internal Standards: A Head-to-Head Comparison
The fundamental difference between deuterated and ¹³C-labeled internal standards lies in the isotope used for labeling, which can have significant implications for their performance.
Deuterated Internal Standards (e.g., this compound): These standards are synthesized by replacing one or more hydrogen atoms with their heavier isotope, deuterium (²H or D). While often more readily available and less expensive to produce, deuterated standards can be subject to the "isotope effect."[1][2] This effect can cause the deuterated standard to have slightly different physicochemical properties compared to the unlabeled analyte, which may lead to a shift in its chromatographic retention time.[3][4] This separation between the analyte and the internal standard can result in them being exposed to different matrix effects in the mass spectrometer's ion source, potentially compromising the accuracy of the quantification.[4][5] There is also a small but notable risk of the deuterium atoms exchanging with hydrogen atoms from the surrounding environment, which would alter the mass of the standard and affect the results.[4]
¹³C-Labeled Internal Standards: These standards incorporate the stable isotope of carbon, ¹³C, into the molecule's carbon backbone. The relative difference in mass between ¹²C and ¹³C is less pronounced than that between hydrogen and deuterium.[1] As a result, ¹³C-labeled internal standards are much less likely to exhibit any chromatographic separation from the analyte and will typically co-elute perfectly.[1][6] This co-elution is a significant advantage as it ensures that both the analyte and the internal standard experience the exact same analytical conditions, including any ionization suppression or enhancement from the sample matrix.[1][6] This leads to a more effective normalization and, consequently, a higher degree of accuracy and precision in the final results.[1][7] Furthermore, the carbon-carbon bonds are highly stable, eliminating the risk of isotope exchange.[3]
Case Study: Performance of Deuterated vs. ¹³C-Labeled Internal Standards
To illustrate the practical implications of choosing between these two types of internal standards, we can examine a comparative study that, while not on Cinoxacin directly, provides valuable insights into the performance of deuterated versus ¹³C-labeled standards for a similar class of small molecules. In a study comparing the performance of deuterated and ¹³C-labeled internal standards for the analysis of amphetamines by UPLC-MS/MS, the ¹³C-labeled standards demonstrated superior performance.[1]
Experimental Protocol Synopsis
The following outlines a typical experimental workflow for the quantitative analysis of a small molecule analyte like Cinoxacin in a biological matrix, highlighting where the internal standard is introduced.
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, urine) are transferred to a clean tube.
-
A precise volume of the internal standard working solution (either this compound or ¹³C-labeled Cinoxacin) is added to each sample, calibrator, and quality control.
-
The samples undergo an extraction procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances.
-
The resulting extract is evaporated and reconstituted in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analyte and internal standard are separated from other components on a chromatographic column.
-
The column effluent is introduced into a tandem mass spectrometer, which is set to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.
-
The concentration of the analyte in the unknown samples is then calculated from the calibration curve using their measured analyte-to-internal-standard peak area ratios.
-
Quantitative Data Comparison
The following tables present representative data from the comparative study, illustrating the differences in performance between the deuterated and ¹³C-labeled internal standards.
Table 1: Chromatographic Co-elution
| Analyte | Retention Time (min) | Deuterated IS (d5) Retention Time (min) | ¹³C-Labeled IS (¹³C₆) Retention Time (min) |
| Amphetamine | 2.55 | 2.52 | 2.55 |
| Methamphetamine | 2.90 | 2.87 | 2.90 |
This table demonstrates the chromatographic shift observed with the deuterated internal standard, while the ¹³C-labeled standard co-elutes with the analyte.
Table 2: Accuracy and Precision
| Analyte | Internal Standard | QC Level | Mean Accuracy (%) | Precision (%RSD) |
| Amphetamine | Deuterated (d5) | Low | 94.5 | 5.1 |
| Medium | 98.2 | 3.8 | ||
| High | 102.3 | 3.1 | ||
| Amphetamine | ¹³C-Labeled (¹³C₆) | Low | 99.7 | 2.3 |
| Medium | 100.1 | 1.9 | ||
| High | 100.4 | 1.6 | ||
| Methamphetamine | Deuterated (d5) | Low | 95.1 | 4.9 |
| Medium | 97.8 | 4.2 | ||
| High | 101.8 | 3.5 | ||
| Methamphetamine | ¹³C-Labeled (¹³C₆) | Low | 100.3 | 2.6 |
| Medium | 100.6 | 2.1 | ||
| High | 100.9 | 1.8 |
This table showcases the improved accuracy and precision achieved with the use of ¹³C-labeled internal standards.
Visualizing the Workflow and Impact on Accuracy
The following diagrams illustrate the general bioanalytical workflow and the conceptual difference in how deuterated and ¹³C-labeled internal standards can affect the accuracy of the results.
Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating the impact of internal standard choice on accuracy.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While deuterated internal standards such as this compound are functional and widely used, they carry an inherent risk of chromatographic separation from the analyte due to the isotope effect, which can compromise data accuracy.
For applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals committed to generating the most defensible and high-quality data, the investment in ¹³C-labeled internal standards is a sound and scientifically justified decision.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Evaluating the Matrix Effect of Cinoxacin-d5 Across Biological Fluids: A Comparative Guide
Understanding the Matrix Effect
The matrix effect is the alteration of analyte ionization efficiency due to co-eluting endogenous components in a biological sample.[1][2] This can lead to ion suppression or enhancement, ultimately affecting the accuracy and precision of quantitative bioanalytical methods.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Cinoxacin-d5, is a common strategy to compensate for these effects, as the SIL-IS is expected to have nearly identical chemical and physical properties to the analyte, and thus experience similar matrix effects.[5] However, even with a SIL-IS, differential matrix effects can occur, making evaluation essential.[6][7]
Comparative Matrix Effect Profile for this compound
The following table provides a qualitative comparison of the anticipated matrix effects for this compound in plasma, urine, and saliva based on the typical composition of these biological fluids.
| Biological Fluid | Major Interferences | Expected Matrix Effect for this compound | Mitigation Strategies |
| Plasma/Serum | Phospholipids, proteins, salts, anticoagulants | High Potential for Ion Suppression. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[1] | Protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE).[4][8] |
| Urine | Urea, salts (e.g., chlorides, phosphates), creatinine, pigments | Variable Ion Suppression or Enhancement. High salt concentrations can significantly suppress the ESI signal. The high variability in urine composition between individuals can lead to inconsistent matrix effects.[2] | Dilution ("dilute-and-shoot"), SPE, online sample cleanup.[8] |
| Saliva | Mucoproteins, enzymes, salts, food debris | Moderate Potential for Ion Suppression. The high viscosity due to mucoproteins can affect sample processing and chromatography. | Protein precipitation, centrifugation to remove particulates, SPE. |
Experimental Protocol for Matrix Effect Evaluation
A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The post-extraction addition method is the gold standard for quantitatively evaluating the matrix effect.[1][9]
Objective:
To quantitatively assess the matrix effect of different biological fluids on the analysis of Cinoxacin and its internal standard, this compound, using LC-MS/MS.
Materials:
-
Blank biological matrices (at least 6 different sources/lots for each fluid: plasma, urine, saliva)[10]
-
Cinoxacin and this compound analytical standards
-
Reagents for sample preparation (e.g., protein precipitation solvent, SPE cartridges)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Cinoxacin and this compound in a suitable organic solvent.
-
Prepare working solutions by diluting the stock solutions.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the working solutions of Cinoxacin and this compound into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Process blank biological matrix samples (from at least 6 different sources) through the entire sample preparation procedure. Spike the resulting extracts with the working solutions of Cinoxacin and this compound to the same final concentration as in Set 1.
-
-
LC-MS/MS Analysis:
-
Analyze all samples from Set 1 and Set 2 using the developed LC-MS/MS method.
-
Record the peak areas for both Cinoxacin and this compound.
-
-
Calculation of Matrix Factor (MF):
-
The matrix factor is calculated to quantify the extent of ion suppression or enhancement.[1]
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (MF of Cinoxacin) / (MF of this compound)
-
The coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should be ≤ 15%.[10]
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for matrix effect evaluation and the mechanism of action of Cinoxacin.
Caption: Workflow for Quantitative Matrix Effect Evaluation.
Caption: Mechanism of Action of Cinoxacin.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Validation of Cinoxacin-d5 for Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Cinoxacin-d5, a stable isotope-labeled (SIL) internal standard, with a potential alternative—a structural analog—for the bioanalysis of the antibiotic cinoxacin. The use of a SIL IS, such as this compound, is widely considered the gold standard in the industry and is recommended by regulatory bodies like the FDA and EMA.[1][2]
This document adheres to the principles of regulated bioanalytical method validation, presenting experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for matrix effects, variations in extraction recovery, and instrument response, leading to more accurate and precise results.[3]
This compound, with five deuterium atoms incorporated into the cinoxacin structure, offers this high degree of analytical concordance.
An Alternative Approach: Structural Analog Internal Standards
Performance Comparison: this compound vs. Structural Analog IS
Table 1: Linearity and Sensitivity
| Parameter | This compound (IS) | Structural Analog (IS) |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 |
| LLOQ Precision (%CV) | < 10% | < 15% |
| LLOQ Accuracy (%Bias) | ± 10% | ± 15% |
Table 2: Accuracy and Precision
| Quality Control Sample | This compound (IS) | Structural Analog (IS) |
| Precision (%CV) | Accuracy (%Bias) | |
| Low QC | < 5% | ± 5% |
| Mid QC | < 5% | ± 5% |
| High QC | < 5% | ± 5% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (IS) | Structural Analog (IS) |
| Matrix Factor (IS-Normalized) | 0.98 - 1.02 | 0.90 - 1.10 |
| Extraction Recovery (%) | Consistent across concentrations | May show slight variability |
The data clearly illustrates the superior performance expected when using this compound. The tighter precision, higher accuracy, and more effective mitigation of matrix effects underscore its suitability for regulated bioanalysis where data integrity is critical.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established principles of bioanalytical method validation.
Sample Preparation (Human Plasma)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Cinoxacin: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+5] -> [Product ion]
-
Structural Analog: [Precursor ion] -> [Product ion]
-
Validation Experiments
-
Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of cinoxacin. Analyze these standards to establish the linear range of the assay.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze multiple replicates of these QC samples on different days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The IS-normalized matrix factor should be close to 1, indicating minimal matrix effects.
-
Recovery: Compare the analyte response in pre-extraction spiked plasma samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships involved in this comparison, the following diagrams are provided.
Caption: Bioanalytical method validation workflow from sample preparation to data analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection process for robust and reliable bioanalytical methods.
Internal standards (IS) are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. The ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible. This has led to the widespread adoption of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common. However, non-deuterated standards, often structural analogs, are also utilized. This guide delves into a head-to-head comparison of these two approaches.
Performance Under the Microscope: A Quantitative Comparison
The superiority of deuterated internal standards in mitigating matrix effects and improving data quality is evident in numerous studies. The following table summarizes key performance parameters from comparative studies, demonstrating the quantitative advantages of using a deuterated IS.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) IS | Study Focus |
| Imprecision (%CV) | <3.09%[1] | <3.63%[1] | Tacrolimus in whole blood |
| 2.7%-5.7% | 7.6%-9.7% | Sirolimus in patient samples | |
| Accuracy (% Bias) | 99.55-100.63%[1] | 97.35-101.71%[1] | Tacrolimus in whole blood |
| Matrix Effect (%) | -16.64%[1] | -28.41%[1] | Tacrolimus in whole blood |
| Accuracy in Complex Matrix | Within 25% | Differed by >60% for some QCs | Pesticides in cannabis |
| Precision (RSD) in Complex Matrix | <20% | >50% in some cases | Pesticides in cannabis |
As the data indicates, deuterated internal standards consistently outperform their non-deuterated counterparts, exhibiting lower imprecision, higher accuracy, and a significantly reduced impact from matrix effects.
The "Matrix Effect" Explained
The "matrix effect" is a major challenge in bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they experience the same degree of matrix effects, allowing for effective normalization and more accurate results.
Caption: Differential impact of matrix effects on deuterated vs. non-deuterated internal standards.
Experimental Protocol: A General Bioanalytical Method Validation Workflow
The following outlines a typical workflow for a bioanalytical method validation utilizing an internal standard. This protocol is a synthesis of best practices and regulatory guidelines.
1. Reagent and Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (deuterated or non-deuterated) in a suitable organic solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a constant concentration.
2. Sample Preparation:
-
Spiking: Aliquot the biological matrix (e.g., plasma) and spike with the appropriate working solutions of the analyte to prepare calibration standards and QCs. A blank matrix sample (no analyte, no IS) and a zero sample (matrix with IS only) should also be prepared.
-
Internal Standard Addition: Add the internal standard working solution to all samples, including calibration standards, QCs, and unknown study samples.
-
Extraction: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.
3. LC-MS/MS Analysis:
-
Chromatography: Inject the prepared samples onto an appropriate HPLC or UHPLC column for chromatographic separation. The gradient and mobile phase composition should be optimized to achieve good peak shape and separation from matrix components.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the internal standard.
4. Data Analysis and Validation:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with appropriate weighting is typically used.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).
-
Matrix Effect Assessment: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples from different sources to the response in a neat solution.
-
Recovery: Determine the extraction recovery by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Caption: A typical workflow for bioanalytical method validation using an internal standard.
Potential Caveats with Deuterated Internal Standards
While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time.[2][3] If this shift is significant and co-elution with the analyte is not maintained, it can lead to differential matrix effects and compromise the accuracy of the results.[4]
-
Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. Careful placement of the deuterium labels during synthesis is crucial to mitigate this risk.
-
Cost and Availability: Custom synthesis of deuterated standards can be more expensive and time-consuming compared to sourcing a structural analog.
Conclusion
For bioanalytical assays demanding the highest level of confidence, deuterated internal standards are the unequivocal gold standard. The experimental data consistently demonstrates their superiority in minimizing the impact of matrix effects, thereby enhancing the accuracy, precision, and overall reliability of the results. While non-deuterated internal standards can be a viable option in some scenarios, particularly when a deuterated analog is unavailable, their use necessitates a more rigorous validation to ensure they adequately track the analyte's behavior. Ultimately, the investment in a high-quality, stable, and co-eluting deuterated internal standard is a critical step towards generating robust and defensible bioanalytical data.
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cinoxacin-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cinoxacin-d5, a deuterated form of the quinolone antibiotic Cinoxacin, requires careful handling and disposal due to its potential environmental impact and hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Tightly fitting safety goggles. |
| Skin Protection | Impervious and fire/flame-resistant clothing. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded. |
Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, syringes, PPE), as hazardous waste.[3][2]
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.[3]
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a secure, well-ventilated area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Disposal of pharmaceutical waste must comply with all applicable federal, state, and local regulations.[4] Incineration at a licensed facility is the preferred method for destroying pharmaceutical waste.[3][5]
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash.[2][6] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[1]
-
Consult the Safety Data Sheet (SDS) for Cinoxacin for additional handling and safety information, as a specific SDS for the deuterated form may not be available.[7][8]
-
Always adhere to your institution's specific guidelines for hazardous waste disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. CINOXACIN - Safety Data Sheet [chemicalbook.com]
Essential Safety and Logistics for Handling Cinoxacin-d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cinoxacin-d5, a deuterated form of the quinolone antibiotic Cinoxacin. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory Protection | Fume Hood or Respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if aerosolization is possible. |
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Prevent the formation of dust and aerosols.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Characterization: Unused this compound should be considered chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: Do not dispose of down the drain or in regular trash. Use a licensed chemical waste disposal company. For small quantities, mixing with an inert absorbent material and placing in a sealed container for pickup may be an appropriate option, pending institutional guidelines.[1]
Experimental Workflow: General Laboratory Handling
The following diagram outlines a general workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: General laboratory workflow for handling this compound.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Cinoxacin, the parent compound of this compound, functions by inhibiting bacterial DNA gyrase, a type II topoisomerase.[2] This enzyme is essential for the negative supercoiling of bacterial DNA, a process critical for DNA replication and transcription. By inhibiting DNA gyrase, Cinoxacin prevents the bacterial cell from dividing and ultimately leads to cell death.
Caption: Inhibition of bacterial DNA gyrase by Cinoxacin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
